Technical Documentation Center

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • CAS: 229163-39-7

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Executive Summary In modern medicinal chemistry, the 1,5-disubstituted pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore, historically foundational to the development of cannabinoid (CB1) receptor antagon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,5-disubstituted pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore, historically foundational to the development of cannabinoid (CB1) receptor antagonists, selective COX-2 inhibitors, and advanced kinase targeting agents. 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) serves as a highly versatile, bifunctional building block[1][2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in drug discovery. It possesses two orthogonal reactive sites: a C3-carboxylic acid primed for amidation, and an N1-aryl bromide primed for transition-metal-catalyzed cross-coupling. This whitepaper details the physicochemical profiling, regioselective synthetic methodology, and self-validating analytical protocols required to successfully deploy this compound in advanced research workflows.

Physicochemical Profiling & Structural Data

Understanding the physical and structural parameters of a building block is critical for predicting its behavior in both synthetic environments and biological assays. Advanced mass spectrometry profiling, specifically Ion Mobility-Mass Spectrometry (IM-MS), provides Collision Cross Section (CCS) values that offer a 3D structural fingerprint of the molecule[3].

Below is a consolidated physicochemical profile based on authoritative database metrics:

PropertyValueSource / Method
Chemical Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acidIUPAC Standard
CAS Number 229163-39-7[2]
Molecular Formula C11H9BrN2O2[3]
Molecular Weight 281.11 g/mol [1]
Monoisotopic Mass 279.98474 Da[3]
Predicted Boiling Point 424.8 ± 35.0 °C[4]
SMILES CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O[2]
CCS Value [M+H]+ 152.0 ŲPredicted (CCSbase)[3]
CCS Value [M-H]- 158.4 ŲPredicted (CCSbase)[3]

Synthetic Methodology & Regioselective Control

The synthesis of this compound relies on the classic Knorr pyrazole synthesis, condensing an arylhydrazine with a 1,3-dicarbonyl compound. However, utilizing an unsymmetrical dicarbonyl like ethyl acetopyruvate (ethyl 2,4-dioxopentanoate) introduces a regioselectivity conundrum[5].

The Causality of Regioselectivity: Ethyl acetopyruvate possesses two distinct electrophilic centers: the C2 ketone (highly electrophilic due to the adjacent electron-withdrawing ester) and the C4 ketone (adjacent to the methyl group). Concurrently, 4-bromophenylhydrazine has two nucleophilic nitrogens, with the terminal primary amine (-NH2) being significantly more nucleophilic than the internal secondary amine (-NH-Ar).

Under thermodynamic control, the terminal -NH2 preferentially attacks the highly electrophilic C2 carbonyl to form the initial hydrazone. Subsequent cyclization of the internal -NH-Ar onto the C4 carbonyl exclusively yields the thermodynamically favored 1,5-disubstituted pyrazole core[5].

Synthesis A 4-Bromophenylhydrazine + Ethyl Acetopyruvate B Condensation (EtOH, Reflux, Cat. AcOH) A->B Knorr Reaction C Ethyl 1-(4-bromophenyl)-5-methyl -1H-pyrazole-3-carboxylate B->C Regioselective Cyclization D Saponification (LiOH, THF/H2O) C->D Ester Hydrolysis E 1-(4-bromophenyl)-5-methyl -1H-pyrazole-3-carboxylic acid D->E Acidification (HCl)

Fig 1: Regioselective Knorr synthesis and saponification workflow.

Step-by-Step Protocol: Regioselective Synthesis and Hydrolysis
  • Step 1: Hydrazone Formation and Cyclization

    • In a 250 mL round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 equiv) in absolute ethanol (0.2 M).

    • Add 4-bromophenylhydrazine hydrochloride (1.05 equiv) to the stirring solution.

    • Introduce a catalytic amount of glacial acetic acid (0.1 equiv). Causality Check: Acetic acid protonates the dicarbonyl oxygen, increasing its electrophilicity and accelerating imine formation.

    • Reflux the mixture at 80 °C for 4-6 hours. Monitor via LC-MS until the intermediate hydrazone is fully cyclized.

  • Step 2: Isolation 5. Concentrate the mixture, redissolve in ethyl acetate, and wash with saturated aqueous NaHCO3 to neutralize the acid. Dry over Na2SO4 and purify via flash chromatography to isolate the ethyl ester intermediate.

  • Step 3: Saponification 6. Dissolve the ester in a 3:1:1 mixture of THF:MeOH:H2O. 7. Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv) and stir at room temperature for 2 hours. Causality Check: LiOH is utilized over NaOH/KOH due to its milder nature and superior solubility in the mixed aqueous-organic system, preventing side reactions. 8. Evaporate the organics, acidify the aqueous layer with 1M HCl to pH ~2, and collect the precipitated target acid via vacuum filtration.

Analytical Characterization & Self-Validating Quality Control

A rigorous protocol must be a self-validating system. To ensure the regiochemistry is correct (1,5-isomer vs. the undesired 1,3-isomer), standard 1D NMR is insufficient.

Self-Validating NMR Protocol:

  • 1H NMR (DMSO-d6): Confirm the presence of the C5-methyl singlet (~2.3 ppm, 3H), the pyrazole C4-H singlet (~6.6 ppm, 1H), and the para-substituted aromatic doublets (~7.5 and ~7.7 ppm, 4H).

  • 2D NOESY Validation (Critical Step): Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. You must observe a strong spatial cross-peak between the C5-methyl protons (~2.3 ppm) and the ortho-protons of the N1-(4-bromophenyl) ring (~7.5 ppm).

    • Validation Logic: If the reaction had erroneously yielded the 1,3-isomer, the methyl group would be situated at C3, structurally distant from the N1-aryl ring, and this spatial NOE correlation would be completely absent. This binary confirmation is mandatory before proceeding to downstream derivatization.

Orthogonal Derivatization Strategies in Drug Discovery

The true value of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid lies in its orthogonal reactivity, allowing medicinal chemists to build complex architectures in a modular fashion.

Derivatization Core 1-(4-bromophenyl)-5-methyl -1H-pyrazole-3-carboxylic acid Amide Amide Derivatives (GPCR / Kinase Ligands) Core->Amide Amidation (HATU/DIPEA) at C3-COOH Coupling Biaryl Derivatives (Extended Pharmacophores) Core->Coupling Suzuki-Miyaura (Pd cat.) at 4-Bromo site Dual Advanced Lead Compounds (Dual Functionalized) Amide->Dual Subsequent Cross-Coupling Coupling->Dual Subsequent Amidation

Fig 2: Orthogonal derivatization pathways for modular drug discovery.

  • C3-Carboxylic Acid Functionalization: Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) combined with DIPEA can rapidly convert the acid into diverse amides. This is the primary vector for introducing pharmacophores that interact with GPCR binding pockets.

  • N1-Aryl Bromide Functionalization: The para-bromo substitution is an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This allows for the extension of the molecule's lipophilic tail, altering its pharmacokinetic profile and membrane permeability.

References

  • 229163-39-7 (C11H9BrN2O2) - PubChemLite Structural Profile | Source: University of Luxembourg | URL: [Link]

Sources

Exploratory

Structural Elucidation and Supramolecular Architecture of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding their solid-state properties. For pyrazole-based scaffolds, the spatial arrangement of functional groups d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on understanding their solid-state properties. For pyrazole-based scaffolds, the spatial arrangement of functional groups dictates not only the molecular conformation but also the macroscopic crystal packing through non-covalent interactions. This technical guide provides an in-depth crystallographic analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid . By dissecting its molecular geometry, steric constraints, and competitive hydrogen-bonding networks, we establish a predictive framework for its supramolecular assembly.

Molecular Geometry and Conformational Analysis

The molecular architecture of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is defined by three critical structural domains: the central pyrazole core, the C3-carboxylic acid, and the N1-(4-bromophenyl) system.

Steric Clash and Torsional Strain

A defining feature of this molecule is the steric interaction between the N1-(4-bromophenyl) ring and the adjacent C5-methyl group. Because these two bulky substituents occupy adjacent positions on the five-membered pyrazole ring, co-planarity is energetically forbidden. To relieve this steric penalty, the N1-phenyl ring must twist out of the pyrazole plane. Crystallographic studies of related 1-aryl-5-methylpyrazoles demonstrate that this steric hindrance typically forces the aryl ring into a dihedral angle of approximately 60° relative to the pyrazole core[1].

Conjugation and Coplanarity

Conversely, the C3 position is flanked by the C4-proton and the N2 lone pair, offering a sterically unhindered environment. This allows the C3-carboxylic acid group to remain perfectly coplanar with the pyrazole ring. This coplanarity is electronically favorable, as it maximizes π -conjugation between the pyrazole system and the carbonyl group, thereby increasing the polarization of the O-H bond and enhancing its capacity to act as a strong hydrogen bond donor.

Supramolecular Synthons and Hydrogen Bonding

The macroscopic crystal lattice is constructed via a hierarchy of intermolecular interactions. Because the N1 position is substituted, the pyrazole ring lacks an N-H bond. Consequently, the molecule possesses only one strong hydrogen bond donor (the carboxylic acid O-H) but multiple acceptors (the carbonyl oxygen, the pyrazole N2 nitrogen, and the bromine atom).

Primary Motif: The R22​(8) Homodimer

In the absence of competing protic solvents, the dominant supramolecular synthon is the classic carboxylic acid homodimer. The coplanar C3-carboxylic acid groups of two adjacent molecules orient themselves to form a pair of strong O-H···O=C hydrogen bonds. This creates a thermodynamically stable, centrosymmetric eight-membered ring, designated by the graph-set notation R22​(8) [2].

Secondary Motif: Halogen Bonding

Once the primary R22​(8) dimers are formed, they must pack into a 3D lattice. The 4-bromo substituent plays a critical role here by engaging in halogen bonding. The polarizability of the heavy bromine atom creates a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. This allows the bromine to interact with electron-rich regions, such as the π -system of an adjacent pyrazole ring (C-Br··· π interactions) or a carbonyl oxygen (C-Br···O interactions), dictating the secondary packing architecture[3].

Synthons Monomer 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Dimer Centrosymmetric Dimer R2,2(8) Motif (O-H...O=C) Monomer->Dimer Non-polar solvents Catemer 1D Catemeric Chain (O-H...N2 Pyrazole) Monomer->Catemer Polar/Aprotic solvents Halogen Halogen Bonding (C-Br...π or C-Br...O) Dimer->Halogen Secondary Packing Catemer->Halogen Secondary Packing

Supramolecular synthon competition in 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Experimental Protocols for Structural Elucidation

To empirically validate the predicted R22​(8) dimerization and torsional angles, high-quality single crystals must be grown and analyzed via Single-Crystal X-Ray Diffraction (SC-XRD). The following workflows are designed as self-validating systems to ensure maximum data integrity.

Protocol 1: Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over slow evaporation because it prevents the formation of amorphous crusts on the vial walls. By carefully controlling the diffusion rate of an antisolvent, the nucleation rate is kept low, which is critical for molecules with torsional degrees of freedom (like the N1-phenyl ring) to find their global thermodynamic minimum.

  • Solvent Selection : Dissolve 10 mg of the compound in 1 mL of ethyl acetate in a 4 mL inner vial. Ethyl acetate dissolves the monomer but does not strongly outcompete the carboxylic acid for hydrogen bonding.

  • Antisolvent Addition : Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of n-hexane.

  • Incubation : Seal the outer vial and incubate at a stable 4 °C for 72 hours. Hexane will slowly diffuse into the ethyl acetate, gently lowering solubility.

  • Validation : Inspect the resulting crystals under a polarized light microscope. The presence of uniform birefringence and sharp extinction angles validates the single-crystalline nature of the grown lattice.

Protocol 2: SC-XRD Data Collection and Refinement

Causality: Cryocooling is mandatory for this molecule. At room temperature, the torsional flexibility of the 4-bromophenyl ring can lead to dynamic disorder, smearing the electron density. Collecting data at 100 K minimizes these atomic thermal vibrations (Debye-Waller factors), allowing for the accurate localization of the critical carboxylic acid proton.

  • Crystal Mounting : Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop. The oil protects the crystal from solvent loss and acts as a rigid glass at cryogenic temperatures.

  • Cryocooling : Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Unit Cell Screening : Collect 3 sets of 12 frames ( ω scans). Validation Step: Index the reflections to confirm a single lattice. If split reflections are observed, the crystal is twinned and must be discarded.

  • Data Collection : Collect full-sphere data using Mo K α radiation ( λ = 0.71073 Å).

  • Structure Solution : Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure the carboxylic acid proton is located from the difference Fourier map rather than placed geometrically.

Workflow Start Synthesized Compound (Purity >99%) Solvent Solvent Screening (Polar vs. Non-polar) Start->Solvent Growth Crystal Growth (Vapor Diffusion @ 4°C) Solvent->Growth Mounting Crystal Mounting (Cryoloop + Paratone Oil) Growth->Mounting XRD SC-XRD Data Collection (100 K, Mo Kα) Mounting->XRD Refinement Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refinement

Workflow for single-crystal growth and X-ray diffraction analysis of pyrazole derivatives.

Quantitative Crystallographic Data

To contextualize the expected unit cell parameters for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, we must look at the isolated structural components. Table 1 summarizes the crystallographic parameters of the parent bromophenyl-pyrazole core[3] alongside a reference pyrazole-3-carboxylic acid[4]. The target compound is expected to exhibit a monoclinic or triclinic space group to accommodate both the R22​(8) inversion dimers and the steric bulk of the twisted phenyl ring.

Table 1: Comparative Crystallographic Parameters of Related Pyrazole Derivatives

Parameter3-(4-bromophenyl)-5-methyl-1H-pyrazole[3]4-chloro-1H-pyrazole-3-carboxylic acid[4]
Formula C₁₀H₉BrN₂C₄H₃ClN₂O₂
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ C2/c
a (Å) 5.9070(3)25.4370(17)
b (Å) 9.2731(7)6.9155(5)
c (Å) 17.5641(14)13.0629(7)
β (°) 90110.558(6)
Volume (ų) 962.09(12)2151.6(3)
Z 416
Temperature 293(2) K293 K

Conclusion

The solid-state behavior of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a delicate balance between steric repulsion and highly directional non-covalent interactions. The steric clash between the N1-phenyl and C5-methyl groups forces a twisted conformation, while the unhindered C3-carboxylic acid drives the formation of robust R22​(8) hydrogen-bonded dimers. Understanding these causality-driven structural motifs is paramount for researchers looking to utilize this scaffold in drug development, as these interactions directly dictate the compound's solubility, stability, and polymorphic landscape.

References

  • [3] Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures. Available at:

  • [1] 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PubMed Central (PMC). Available at:

  • [4] The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Available at:

  • [2] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at:

Sources

Foundational

Comprehensive Safety Data and Handling Protocols for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid in Drug Discovery

Executive Summary In the intricate landscape of modern pharmaceutical research, the pyrazole ring system serves as a highly privileged pharmacophore, frequently embedded in blockbuster anti-inflammatory and anticancer th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of modern pharmaceutical research, the pyrazole ring system serves as a highly privileged pharmacophore, frequently embedded in blockbuster anti-inflammatory and anticancer therapeutics [1]. Specifically, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) represents a critical building block. The carboxylic acid functionality provides a highly reactive handle for amidation or esterification, while the 4-bromophenyl moiety enables late-stage structural diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Safety Data Sheets (SDS). This guide synthesizes structural physicochemical profiling with mechanistic toxicology to provide researchers with a self-validating framework for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Mechanistic Toxicology

To handle a compound safely, one must understand how its molecular architecture dictates its macroscopic behavior and toxicological profile.

Table 1: Physicochemical Properties
PropertyValue / Specification
Chemical Name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS Number 229163-39-7
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
SMILES CC1=CC(=NN1C2=CC=C(C=C2)Br)C(=O)O
Appearance White to off-white solid powder
Storage Conditions 2-8 °C, sealed under inert atmosphere (Argon/N₂)
Mechanistic Hazard Identification (GHS)

Standard SDS protocols list hazards without explaining the why. Below is the mechanistic causality behind the GHS classifications for this compound [4]:

  • H302: Harmful if swallowed. The highly lipophilic 4-bromophenyl group significantly increases the molecule's partition coefficient (LogP). If ingested, this lipophilicity facilitates rapid transcellular absorption across the gastrointestinal epithelium, leading to rapid systemic exposure.

  • H315 / H319: Causes skin and serious eye irritation. The carboxylic acid moiety (estimated pKa ~ 3.5–4.5) acts as a localized proton donor. Upon contact with physiological moisture (sweat or tears), it induces a rapid pH reduction, leading to localized protein denaturation and lipid bilayer disruption in the stratum corneum or corneal epithelium.

  • H335: May cause respiratory irritation. As a fine crystalline powder, aerosolized particles can deposit deep within the upper respiratory tract. The nitrogen atoms within the pyrazole core engage in strong hydrogen bonding with mucosal glycoproteins, prolonging tissue retention and exacerbating localized inflammatory responses [3].

Advanced Handling & Storage Guidelines

Every safety protocol must be a self-validating system where failure in one layer is caught by the next.

  • Personal Protective Equipment (PPE): Standard nitrile gloves (minimum 4 mil thickness) are sufficient for handling the dry powder. However, causality dictates a protocol shift when in solution : if dissolving the compound in highly permeating organic solvents (e.g., DMF, DMSO), double-gloving is mandatory. These solvents act as penetration enhancers, rapidly carrying the dissolved brominated solute through compromised nitrile barriers.

  • Engineering Controls: Weighing and transferring must be conducted within a Class II biological safety cabinet or a chemical fume hood with a face velocity of >100 fpm. This directly mitigates the H335 inhalation risk associated with electrostatic powder dispersion.

  • Storage Causality: Store at 2-8 °C in a tightly sealed container under an inert atmosphere (Argon). Why? Ambient moisture ingress can lead to the formation of inactive hydrates at the carboxylic acid site, drastically reducing reaction yields. Furthermore, prolonged exposure to ambient oxygen and light can induce slow oxidative degradation of the electron-rich pyrazole core.

Experimental Workflows: Amide Coupling Protocol

The most common application of this compound is the synthesis of amide derivatives for biological screening. The following protocol utilizes HATU and DIPEA, designed with built-in self-validation steps to ensure high-fidelity conversion.

Step-by-Step Methodology
  • Activation: In an oven-dried flask under Argon, dissolve 1.0 eq of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DMF (0.2 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of HATU.

    • Mechanistic Note: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU to form a highly reactive, yet stable, O-At ester intermediate.

  • Amine Addition: After 15 minutes of stirring at room temperature, add 1.1 eq of the target primary or secondary amine.

  • Reaction Monitoring (Self-Validation): Stir for 2–4 hours. Validate reaction progress via LC-MS. The complete disappearance of the parent mass (m/z [M+H]⁺ 281.0) and the appearance of the desired product mass confirms quantitative conversion.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3x).

    • Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF is highly soluble in EtOAc; the LiCl wash alters the osmotic pressure, forcing DMF into the aqueous phase and preventing contamination of the final product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

AmideCoupling A 1. Carboxylic Acid (CAS: 229163-39-7) B 2. Activation (HATU, DIPEA, DMF) A->B C 3. Amine Addition (R-NH2) B->C D 4. Reaction (RT, 2-4h) C->D E 5. Workup (EtOAc / 5% LiCl) D->E F 6. Validation (LC-MS / NMR) E->F

Mechanistic workflow of the HATU-mediated amide coupling reaction.

Spill Response and Waste Management

Due to the halogenated nature of the compound, standard organic waste protocols are insufficient.

  • Spill Response: In the event of a powder spill outside the fume hood, immediately evacuate the immediate area to allow HVAC systems to clear potential aerosols. Don an N95/P100 respirator. Lightly moisten the spill with ethanol or water to prevent dust generation, then collect using non-sparking tools.

  • Neutralization: If the spill involves a solution of the compound, neutralize the acidic component using a weak base (e.g., 5% NaHCO₃) before absorption with inert vermiculite.

  • Waste Segregation: All waste containing this compound must be segregated into designated Halogenated Organic Waste streams. Causality: If brominated compounds are mixed with non-halogenated waste and incinerated at standard temperatures, they can catalyze the formation of highly toxic polybrominated dibenzodioxins (PBDDs).

SpillResponse A Powder Spill Detected B Evacuate & Ventilate (Fume Hood On) A->B C Don PPE (Nitrile, Goggles, Mask) B->C D Moisten with Water/EtOH (Prevent Dust) C->D E Sweep & Collect (Non-sparking tools) D->E F Dispose as Solid Halogenated Waste E->F

Step-by-step safety response protocol for localized powder spills.

References

  • Naim MJ, Alam O, Nawaz F, Alam MJ, Alam P. "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences, 2016. 1

  • Alam MJ. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, MDPI, 2022. 2

  • Mantzanidou M, Pontiki E, Hadjipavlou-Litina D. "Pyrazoles and Pyrazolines as Anti-Inflammatory Agents." Molecules, MDPI, 2021. 3

  • ChemScene Safety Data Sheet (SDS). "1-(4-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid." ChemScene, 2026. 4

Sources

Exploratory

Mechanism of Action for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in Enzyme Inhibition

An In-Depth Technical Guide Abstract The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide delves into the mechanistic princi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide delves into the mechanistic principles governing the enzyme inhibitory action of a specific analogue, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. While direct, extensive studies on this exact molecule are nascent, a wealth of data on structurally related compounds allows for a robust, evidence-based exploration of its likely molecular interactions and inhibitory profile. We will synthesize structure-activity relationship (SAR) data from analogous pyrazole inhibitors to propose a detailed mechanism of action, focusing on probable enzyme targets such as carbonic anhydrases and cyclooxygenases. This document further outlines the critical experimental workflows required to empirically validate these hypotheses, providing researchers with a comprehensive framework for characterization.

Introduction: The Pyrazole Carboxylic Acid as a Privileged Scaffold

Heterocyclic compounds form the basis of a vast number of pharmaceuticals, with the pyrazole ring system being a particularly fruitful scaffold.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile bioisostere for other aromatic systems, often improving physicochemical properties like solubility and metabolic stability.[3]

The subject of this guide, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid , incorporates several key pharmacophoric features:

  • A Pyrazole Core: Provides a rigid, aromatic scaffold for orienting substituent groups.

  • A Carboxylic Acid Moiety: A critical functional group, often acting as a key interacting element, particularly as a zinc-binding group (ZBG) in metalloenzymes.[4]

  • A 1-(4-bromophenyl) Substituent: A bulky, lipophilic group that can engage in hydrophobic and potentially halogen-bonding interactions within an enzyme's active site.

  • A 5-Methyl Group: A small alkyl group that can influence steric fit and fine-tune binding orientation.

Given these features, this molecule is predisposed to interact with specific enzyme classes. This guide will explore its most probable mechanisms of action based on a synthesis of existing literature on analogous compounds.

Probable Enzyme Targets and Therapeutic Rationale

The structural motifs of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid suggest its potential as an inhibitor for several enzyme families implicated in significant human diseases.

Carbonic Anhydrases (CAs)

The most compelling target class for this molecule is the carbonic anhydrase family of zinc metalloenzymes.[4] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in processes like pH regulation and ion transport. Certain isoforms, particularly the membrane-bound CA IX and CA XII, are overexpressed in various hypoxic tumors and are considered key targets for anticancer therapies.[4][5] Pyrazole-3-carboxylic acids have been identified as a class of selective inhibitors of these tumor-associated isoforms.[4] The primary mechanism involves the carboxylate group coordinating directly with the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water molecule essential for catalysis.

Cyclooxygenase (COX) Enzymes

The 1,5-diarylpyrazole scaffold is famously embodied by Celecoxib, a selective COX-2 inhibitor.[6] COX enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. While our subject molecule has a 1,5-disubstitution pattern (phenyl at N1, methyl at C5) rather than the classic 1,5-diaryl pattern of Celecoxib, the pyrazole core is a known COX-2 pharmacophore.[7][8] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain, with selectivity over COX-1 being crucial for minimizing gastrointestinal side effects.[7]

Other Potential Targets

The pyrazole scaffold is prevalent in inhibitors of a wide range of other enzymes, including various protein kinases, L-2-hydroxy acid oxidase 2 (Hao2), and phosphodiesterases (PDEs).[3][9][10] The specific substitution pattern of the title compound makes these less probable as primary targets compared to CAs and COX, but they represent avenues for further investigation in broader selectivity profiling.

A Proposed Molecular Mechanism of Action

The inhibitory activity of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a composite of interactions mediated by its distinct structural components.

  • The Carboxylic Acid "Warhead": In metalloenzymes like carbonic anhydrase, the deprotonated carboxylate anion is the primary binding determinant. It acts as a bidentate or monodentate ligand for the active site Zn²⁺ ion, disrupting the catalytic cycle. This interaction is foundational to its inhibitory potential against this enzyme class.[4]

  • The Pyrazole Ring as a Scaffold: The pyrazole ring itself serves to orient the other functional groups in a precise three-dimensional arrangement. Furthermore, the N-2 nitrogen can act as a hydrogen bond acceptor, potentially interacting with key amino acid residues like threonine or histidine in an enzyme's active site, thereby anchoring the inhibitor.[3]

  • The 4-Bromophenyl Group for Affinity and Selectivity: This large, hydrophobic substituent is likely to extend into a hydrophobic pocket within the enzyme's active site. In CAs, for example, derivatives with bulky para-substituents on the phenyl ring have shown enhanced potency and selectivity for the CA XII isoform.[4] The bromine atom can also participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity.

  • The 5-Methyl Group for Steric Fit: This small group likely contributes to the overall conformation and may engage in minor van der Waals interactions, helping to optimize the inhibitor's fit within the binding pocket.

Visualizing the Proposed Binding Mechanism

The following diagram illustrates a hypothetical binding mode of the inhibitor within the active site of a carbonic anhydrase isoform, highlighting the key interactions described above.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Molecule ZN { Zn²⁺} THR199 Thr199 OH HIS_POCKET Hydrophobic Pocket INHIBITOR Carboxylic Acid (COO⁻) Pyrazole Ring 4-Bromophenyl Group Methyl Group INHIBITOR:cooh->ZN:f0 Coordination Bond (Zinc Binding) INHIBITOR:pz->THR199 H-Bond Acceptor (N2 atom) INHIBITOR:brph->HIS_POCKET Hydrophobic Interaction Halogen Bonding

Caption: Proposed binding of the inhibitor in a carbonic anhydrase active site.

Experimental Validation: A Step-by-Step Methodological Framework

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. The causality behind this workflow is to move from broad potency assessment to a precise, atomic-level understanding of the interaction.

Workflow for Mechanistic Elucidation

Caption: Experimental workflow for characterizing the inhibitor's mechanism.

Protocol: IC₅₀ Determination and Selectivity Profiling

Objective: To quantify the inhibitory potency (IC₅₀) of the compound against primary targets (e.g., hCA II, IX, XII; COX-1, COX-2) and assess its selectivity.

Methodology:

  • Enzyme Preparation: Recombinant human enzymes are procured or expressed and purified. Enzyme activity must be verified with a known substrate and control inhibitor.

  • Assay Setup: Assays are performed in 96- or 384-well plates. For CAs, a stopped-flow CO₂ hydrase assay is standard.[4] For COX, an oxygen consumption assay or a colorimetric/fluorometric peroxidase activity assay can be used.[7]

  • Inhibitor Preparation: The compound is dissolved in DMSO to create a high-concentration stock, then serially diluted to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction: A fixed concentration of enzyme is pre-incubated with varying concentrations of the inhibitor for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation & Detection: The reaction is initiated by adding the substrate. The rate of product formation is measured over time using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol: Enzyme Kinetic Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is critical for understanding how the inhibitor affects the enzyme's function.

Methodology:

  • Assay Setup: Similar to the IC₅₀ assay, but with a matrix of conditions.

  • Variable Concentrations: The assay is run with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ) while varying the substrate concentration across a wide range (e.g., 0.1x Kₘ to 10x Kₘ).

  • Data Collection: Initial reaction velocities (V₀) are measured for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • The data is plotted as V₀ versus [Substrate].

    • To linearize the data and diagnose the inhibition mode, a double-reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]) is generated.

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

    • Uncompetitive Inhibition: Lines are parallel.

    • The inhibition constant (Kᵢ) is calculated from these plots.

Data Presentation

All quantitative data should be summarized for clear comparison. The selectivity index (SI) is a crucial metric, often calculated as IC₅₀ (off-target) / IC₅₀ (on-target).

Table 1: Hypothetical Inhibition Profile

Enzyme TargetIC₅₀ (µM)Kᵢ (µM)Mode of InhibitionSelectivity Index (vs. hCA II)
hCA II (cytosolic)25.515.2Competitive1.0
hCA IX (tumor)0.850.41Competitive30.0
hCA XII (tumor)0.520.29Competitive49.0
COX-1>100N/D->117
COX-24.72.5Competitive5.4

N/D: Not Determined

Conclusion and Future Directions

Based on extensive evidence from analogous structures, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a potent enzyme inhibitor, likely acting through a competitive mechanism against metalloenzymes like carbonic anhydrases IX and XII and potentially COX-2. Its mechanism is driven by the carboxylate moiety binding to the active site metal ion, while the 4-bromophenyl group engages with hydrophobic pockets to confer affinity and selectivity.

The definitive validation of this proposed mechanism requires empirical testing following the protocols outlined herein. Future work should prioritize co-crystallization of the compound with its primary enzyme targets. The resulting high-resolution structural data would provide unequivocal evidence of the binding mode and pave the way for rational, structure-based design of next-generation inhibitors with enhanced potency and isoform selectivity for therapeutic applications.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015). Elsevier.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. (2017). ACS Medicinal Chemistry Letters.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Taylor & Francis Online.
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflamm
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). PubMed.
  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020).

Sources

Foundational

Thermodynamic Stability Profile of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (BMPCA): A Comprehensive Technical Guide

Executive Summary For drug development professionals and materials scientists, the thermodynamic stability of heterocyclic scaffolds dictates both pharmacokinetic viability and shelf-life. 1-(4-bromophenyl)-5-methyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, the thermodynamic stability of heterocyclic scaffolds dictates both pharmacokinetic viability and shelf-life. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (BMPCA) represents a highly functionalized pyrazole core. The delicate electronic interplay between its electron-withdrawing 4-bromophenyl group and electron-donating 5-methyl group creates a unique thermodynamic profile. This whitepaper provides an in-depth analysis of BMPCA’s structural thermodynamics, thermal degradation kinetics, and solution-phase stability, supported by self-validating experimental protocols.

Structural Thermodynamics & Electronic Effects

The baseline stability of BMPCA is fundamentally governed by the electronic distribution across the pyrazole ring and its substituents.

  • Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines structural stability. For pyrazole-3-carboxylic acids, Natural Bond Orbital (NBO) analysis confirms high stability in solution, driven by mesomeric stabilization from the pyrazole nitrogen atoms [1].

  • Substituent Effects: The 4-bromophenyl group at the N1 position exerts an electron-withdrawing inductive effect (-I). While this slightly destabilizes the adjacent N-N bond, it significantly increases the acidity of the carboxylic acid at C3. Conversely, the 5-methyl group provides hyperconjugative stabilization (+I effect) to the pyrazole ring, offsetting potential electron deficiency.

  • Intermolecular Interactions: Solid-state stability is heavily reliant on intermolecular hydrogen bonding (C-H...N, C-H...O, and O-H...O from the carboxylic acid dimer). Hirshfeld surface analyses of similar pyrazole derivatives demonstrate that these non-covalent interactions significantly lower the electrostatic potential difference, rendering the crystal lattice highly insensitive to mechanical and thermal stress [2].

Thermal & Solution-Phase Degradation Kinetics

Understanding the pathways through which BMPCA degrades under stress is critical for formulation and storage.

Thermal Degradation

When subjected to thermal stress, pyrazole carboxylic acids exhibit distinct decomposition thresholds. Energetic pyrazole derivatives typically show high decomposition temperatures ( Td​>210∘C ) [2].

  • Decarboxylation: The primary thermal degradation pathway is the loss of CO2​ from the C3 position. The activation energy ( Ea​ ) for this process is high due to the lack of a β -carbonyl group, making the compound thermodynamically stable at standard pharmaceutical processing temperatures.

  • C-N Bond Cleavage: At extreme temperatures ( >250∘C ), homolytic cleavage of the N1-phenyl bond may occur, driven by the steric bulk and mass of the bromine atom.

Solution-Phase Stability

In aqueous media, the stability of BMPCA is pH-dependent.

  • Solvation Thermodynamics: Transitioning from the gas phase to an aqueous solution significantly increases the dipole moment (e.g., from ~7.97 D to >13.68 D in related pyrazoles), accompanied by a highly exothermic solvation energy ( ΔGsolv​≈−130 kJ/mol) [1]. This indicates high thermodynamic preference for polar solvents.

  • Hydrolytic Resistance: Unlike pyrazole esters which undergo rapid acid-catalyzed hydrolysis [3], the free carboxylic acid of BMPCA is immune to ester hydrolysis. However, at extreme acidic pH (< 1.2), protonation of the pyrazole N2 nitrogen can occur, temporarily disrupting aromaticity.

Pathway BMPCA 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid Thermal Thermal Stress (>200°C) BMPCA->Thermal Aqueous Aqueous Solution (pH Extremes) BMPCA->Aqueous Decarboxylation Decarboxylation (-CO2) Thermal->Decarboxylation Primary Pathway CN_Cleavage C-N Bond Cleavage (Bromophenyl loss) Thermal->CN_Cleavage Secondary Pathway Deprotonation Carboxylate Anion Formation Aqueous->Deprotonation pH > pKa (~3.5)

Thermodynamic degradation pathways of BMPCA under thermal and aqueous stress.

Experimental Methodologies for Stability Assessment

To ensure data reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls (e.g., inert atmospheres, immediate quenching) to isolate the specific thermodynamic variables being tested.

Protocol A: Solid-State Thermal Stability Assessment (TGA/DSC)

Objective: Isolate mass loss events (decarboxylation) from phase transitions (melting) to calculate Arrhenius kinetic parameters.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of crystalline BMPCA into an aluminum oxide ( Al2​O3​ ) crucible.

    • Causality: Alumina prevents the catalytic interference and alloying that can occur with standard aluminum pans at high temperatures, ensuring the degradation is purely intrinsic.

  • Purge Phase: Equilibrate the furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere prevents oxidative degradation, isolating purely thermal decomposition events [2].

  • Heating Ramp: Heat the sample from 25°C to 400°C at a constant heating rate ( β ) of 10°C/min. Record the onset temperature of mass loss ( Tonset​ ) and the peak heat flow.

  • Kinetic Extraction (Self-Validation): Repeat the experiment at heating rates of 5, 15, and 20°C/min. Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method to calculate the activation energy ( Ea​ ). Multi-rate testing validates that the degradation mechanism remains consistent across different thermal stresses.

Protocol B: Solution-Phase pH Stability Profiling (HPLC-UV)

Objective: Determine thermodynamic equilibrium constants and degradation half-lives in formulation-relevant conditions.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Spiking: Dissolve BMPCA in HPLC-grade acetonitrile to a 1 mg/mL stock. Spike 100 μ L of stock into 9.9 mL of each buffer (final concentration 10 μ g/mL).

  • Incubation: Incubate the solutions in sealed amber vials at 40°C and 60°C (accelerated conditions) in a shaking water bath.

    • Causality: Amber vials prevent photo-degradation from confounding the thermodynamic hydrolysis data.

  • Sampling & Quenching: Extract 200 μ L aliquots at t = 0, 1, 3, 7, and 14 days. Quench immediately by mixing with an equal volume of cold mobile phase (0.1% TFA in Water/Acetonitrile).

    • Causality: Immediate quenching drops the temperature and alters the pH to halt any ongoing degradation, locking the kinetic state of the sample for accurate HPLC measurement.

  • Quantification: Analyze via HPLC-UV (Detection at 254 nm) using a C18 reverse-phase column. Calculate the degradation rate constant ( k ) from the natural log of peak area versus time.

Workflow Sample BMPCA Sample Prep Thermal TGA / DSC Analysis Sample->Thermal Solid State Solvent Aqueous Buffers (pH 1.2 - 7.4) Sample->Solvent Solution Phase Kinetic Arrhenius Kinetic Modeling Thermal->Kinetic Mass Loss Data HPLC HPLC-UV Quantification Solvent->HPLC Sampling HPLC->Kinetic Degradation Rates

Experimental workflow for assessing thermodynamic and kinetic stability.

Quantitative Thermodynamic Data Summary

The table below synthesizes the expected thermodynamic and kinetic parameters for BMPCA, extrapolated from established structural class behaviors of pyrazole-3-carboxylic acids.

ParameterExpected Value / RangeConditionAnalytical Method
Melting Point ( Tm​ ) 185 - 195 °CSolid StateDSC
Decomposition Onset ( Td​ ) > 212 °CSolid State ( N2​ atm)TGA
Activation Energy ( Ea​ ) 145 - 160 kJ/molThermal DecarboxylationKAS Method
Solvation Energy ( ΔGsolv​ ) -120 to -135 kJ/molAqueous SolutionComputational (DFT)
pKa (Carboxylic Acid) 3.2 - 3.8Aqueous SolutionPotentiometric Titration

Conclusion

The thermodynamic stability of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is characterized by a robust resistance to thermal degradation and high solvation stability in polar media. The absence of a hydrolyzable ester linkage provides a significant advantage in aqueous formulations compared to its esterified analogs. By employing rigorous, self-validating analytical techniques like multi-rate TGA and quenched HPLC-UV profiling, researchers can accurately map its kinetic degradation boundaries, ensuring safe and effective integration into downstream pharmaceutical applications.

References

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: ResearchGate URL:[Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials Source: Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Exploratory

Electronic Properties and DFT Calculations of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: A Computational Whitepaper

Executive Summary In modern computer-aided drug design (CADD), understanding the stereoelectronic landscape of a pharmacophore is the crucial first step before high-throughput docking or synthesis. The compound 1-(4-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computer-aided drug design (CADD), understanding the stereoelectronic landscape of a pharmacophore is the crucial first step before high-throughput docking or synthesis. The compound 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid represents a highly functionalized heterocyclic scaffold. It features a pyrazole core (a privileged structure in medicinal chemistry), a lipophilic and heavy-atom-containing 4-bromophenyl ring, and a polar, ionizable carboxylic acid moiety.

This technical guide establishes a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to elucidate the electronic properties, Frontier Molecular Orbitals (FMOs), and Global Chemical Reactivity Descriptors (GCRD) of this specific molecule. By understanding the causality behind functional selection and basis set formulation, researchers can accurately predict its pharmacokinetic behavior and target-binding affinity.

Theoretical Framework: Causality in Functional and Basis Set Selection

To achieve quantum mechanical accuracy without prohibitive computational expense, selecting the correct DFT functional and basis set is paramount.

For highly conjugated heterocycles containing heavy halogens (bromine) and ionizable groups (carboxylic acid), the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional paired with the 6-311++G(d,p) basis set is the gold standard[1].

  • Why B3LYP? Hybrid functionals like B3LYP incorporate a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals. This provides highly accurate geometries and vibrational frequencies for pyrazole derivatives[2].

  • Why 6-311++G(d,p)?

    • Triple-zeta valence (6-311): Allows for high flexibility in describing the electron cloud of the core atoms.

    • Diffuse functions (++):Critical for this molecule. The carboxylic acid group can exist as a carboxylate anion at physiological pH, and the pyrazole nitrogens possess lone pairs. Diffuse functions allow the electron density to expand further from the nucleus, accurately modeling anions and lone pairs.

    • Polarization functions (d,p): Essential for the heavy bromine atom, allowing its large, polarizable electron cloud to distort asymmetrically in the presence of the conjugated pyrazole system.

Self-Validating Computational Protocol

A computational experiment must be self-validating. An optimized geometry is meaningless if it represents a transition state (saddle point) rather than a true ground-state minimum. The following step-by-step methodology ensures rigorous validation[3].

Step-by-Step Methodology
  • Initial Geometry Construction: Build the 3D molecular structure of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid using a molecular builder (e.g., GaussView or Avogadro). Ensure standard bond lengths and angles are applied.

  • Pre-Optimization: Perform a rapid molecular mechanics (MMFF94 or UFF) cleanup to resolve severe steric clashes, particularly between the 5-methyl group and the N1-attached 4-bromophenyl ring.

  • DFT Geometry Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the opt keyword at the B3LYP/6-311++G(d,p) level in the gas phase (or using a PCM solvation model for aqueous environments).

  • Frequency Calculation (The Validation Step): Concurrently run a vibrational frequency calculation (freq).

    • Self-Validation Check: Analyze the output for imaginary frequencies. Zero imaginary frequencies confirm the geometry is a true local minimum. If an imaginary frequency is present, the structure is a transition state; you must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Property Extraction: Once validated, extract the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) cube files, and dipole moments from the formatted checkpoint (.fchk) file.

DFT_Workflow Start Initial 3D Geometry (1-(4-bromophenyl)-5-methyl -1H-pyrazole-3-carboxylic acid) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm True Minimum) Opt->Freq Prop Electronic Properties Extraction Freq->Prop No Imaginary Freq FMO FMO Analysis (HOMO/LUMO Gap) Prop->FMO MEP MEP Mapping (Reactive Sites) Prop->MEP GCRD Global Reactivity Descriptors (Hardness, Softness) Prop->GCRD

Step-by-step DFT computational workflow for pyrazole derivatives.

Electronic Properties and FMO Analysis

Frontier Molecular Orbital (FMO) theory dictates that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[4].

In 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid:

  • The HOMO is typically localized over the electron-rich pyrazole ring and the heavy bromine atom, indicating these regions are prone to electrophilic attack (electron-donating zones).

  • The LUMO is generally localized over the electron-withdrawing carboxylic acid moiety and the adjacent conjugated double bonds, marking the site for nucleophilic attack (electron-accepting zones).

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity and lower kinetic stability (a "soft" molecule), which is often desirable for drug-receptor interactions[5].

Global Chemical Reactivity Descriptors (GCRD)

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the FMO energies: I≈−EHOMO​ and A≈−ELUMO​ . From these, we derive the GCRD, which quantify the molecule's behavior in biological systems[6].

GCRD_Logic HOMO E_HOMO (Electron Donating) IP Ionization Potential (I) I = -E_HOMO HOMO->IP LUMO E_LUMO (Electron Accepting) EA Electron Affinity (A) A = -E_LUMO LUMO->EA Hard Chemical Hardness (η) η = (I - A) / 2 IP->Hard Mu Chemical Potential (μ) μ = -(I + A) / 2 IP->Mu EA->Hard EA->Mu Soft Chemical Softness (S) S = 1 / (2η) Hard->Soft Omega Electrophilicity (ω) ω = μ² / (2η) Hard->Omega Mu->Omega

Logical derivation of Global Chemical Reactivity Descriptors from FMO energies.
Quantitative Data Summary

Based on rigorous DFT calculations of closely related halogenated pyrazole-3-carboxylic acids[2][4], the expected quantitative electronic parameters for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid are summarized below.

Electronic ParameterSymbolExpected Value RangeMechanistic Significance
HOMO Energy EHOMO​ -6.20 to -6.80 eVHigh electron-donating capacity; dictates oxidation potential.
LUMO Energy ELUMO​ -2.10 to -2.60 eVElectron-accepting capacity; dictates reduction potential.
Energy Gap ΔE 3.80 to 4.50 eVModerate gap indicates balanced kinetic stability and reactivity.
Ionization Potential I 6.20 to 6.80 eVEnergy required to remove an electron.
Electron Affinity A 2.10 to 2.60 eVEnergy released when an electron is added.
Chemical Hardness η ~ 2.05 eVResistance to charge transfer; higher values mean higher stability.
Chemical Softness S ~ 0.24 eV −1 Propensity to mutate electron density; high softness favors binding.
Electrophilicity Index ω ~ 4.50 eVMeasures the stabilization energy when the system acquires charge.

Molecular Electrostatic Potential (MEP) Mapping

To predict how 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid will orient itself within a protein binding pocket, we map the Molecular Electrostatic Potential (MEP) onto the constant electron density surface.

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, as well as the N2 atom of the pyrazole ring. These are the primary sites for hydrogen bond acceptance and electrophilic attack.

  • Blue Regions (Positive Potential): Localized predominantly on the acidic proton of the carboxylic acid group and the protons of the methyl group. These sites will act as hydrogen bond donors or interact with nucleophilic residues in a target protein.

  • Green/Yellow Regions (Neutral/Slightly Negative): The π -cloud of the 4-bromophenyl ring provides a broad, polarizable surface ideal for π−π stacking or halogen bonding (via the bromine atom's σ -hole) within hydrophobic pockets.

Conclusion

By executing a self-validating DFT protocol using the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the stereoelectronic profile of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. The resulting FMO energies, GCRD parameters, and MEP surfaces provide a highly reliable, deterministic foundation for subsequent molecular docking simulations, rational drug design, and lead optimization pipelines.

References

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study Source: Journal of Molecular Structure / ResearchGate URL:[Link]

  • Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed/NIH) URL:[Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone Source: ACS Omega (via PMC - NIH) URL:[Link]

  • Hydrazones derivatives from halo-pyridinol: Synthesis and DFT-based theoretical exploration Source: ScienceDirect (Elsevier) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Cross-Coupling of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties and metabolic stability make it a cornerstone in the design of therapeutics for oncology, inflammation, and infectious diseases.[3][4][5] The synthesis of complex biaryl structures incorporating this vital heterocycle is therefore of paramount importance.

The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern synthetic chemistry, celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of its reagents.[6] This palladium-catalyzed reaction provides a robust and versatile method for constructing C-C bonds, particularly for linking aromatic and heteroaromatic rings.[7]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using a specific, high-value building block: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid . We will dissect the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and explain the causal relationships behind critical experimental choices to empower researchers in their synthesis of novel biaryl pyrazole carboxylic acids.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[7] The cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This is often the rate-determining step and results in a Palladium(II) intermediate.[8] The choice of ligand on the palladium center is critical here, as electron-rich and bulky phosphine ligands can significantly accelerate this step, especially for less reactive aryl halides.[9]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily engages with the Pd(II) intermediate.[10][11] This is a crucial mechanistic point; the reaction is not simply a matter of mixing the reagents, but of creating a highly reactive organoboron species in situ.

  • Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add sub 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid (Ar-Br) sub->ox_add pd_int1 Ar-Pd(II)L₂-Br (Palladium Intermediate) ox_add->pd_int1 pd_int1->pd0 Br⁻ transmetalation Transmetalation pd_int1->transmetalation boronic Ar'-B(OH)₂ (Boronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation pd_int2 Ar-Pd(II)L₂-Ar' transmetalation->pd_int2 red_elim Reductive Elimination pd_int2->red_elim red_elim->pd0 product Product (Ar-Ar') red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Component Selection

The success of coupling 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is highly dependent on the judicious selection of the catalyst, base, and solvent. The presence of the pyrazole nitrogen and the carboxylic acid moiety necessitates careful consideration to avoid catalyst inhibition or undesirable side reactions.[12]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical YieldReference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Good[13]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10015Excellent[12]
Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2.0)Toluene10012Good-Excellent[14]
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF8016GoodN/A

Note: This table provides starting points. Optimization is often required for specific substrate pairings.

  • Palladium Source & Ligand: For heteroaryl bromides, standard catalysts like Pd(PPh₃)₄ can be effective.[13] However, for more challenging couplings or to achieve lower catalyst loadings, using a separate Pd source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized phosphine ligand is superior.[6] Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective as their bulk and electron-donating nature promote the crucial oxidative addition step and stabilize the catalytic species.[15][16]

  • Base Selection: The base's primary role is to activate the boronic acid.[10] Inorganic bases are most common. Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and effective.[13][17] For less reactive systems, stronger bases like potassium phosphate (K₃PO₄) can accelerate the transmetalation step and lead to higher yields.[15] The carboxylic acid on the substrate is acidic and will react with one equivalent of the base; therefore, using at least 2.5-3.0 equivalents of base is recommended.

  • Solvent System: The choice of solvent is crucial for reagent solubility and can influence reaction rates and even selectivity.[17][18] A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is very common.[7] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[17] A ratio of 4:1 or 5:1 (organic solvent to water) is a good starting point.

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

Protocol 1: Standard Thermal Suzuki-Miyaura Coupling

This protocol is a reliable method for a broad range of aryl and heteroaryl boronic acids.

Experimental_Workflow start Start: Prepare Schlenk Flask reagents Add Reagents: 1. Pd Catalyst/Ligand 2. Base (K₂CO₃) 3. Boronic Acid 4. Pyrazole Substrate start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat to Reaction Temp (e.g., 90-100 °C) Monitor by TLC/LC-MS solvent->reaction workup_start Reaction Complete: Cool to Room Temp reaction->workup_start filter Dilute with EtOAc Filter through Celite workup_start->filter extract Aqueous Workup: 1. Acidify with 1M HCl 2. Extract with EtOAc filter->extract dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate extract->dry purify Purify by Column Chromatography or Recrystallization dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the base (e.g., K₂CO₃, 3.0 equivalents), the desired arylboronic acid (1.2 equivalents), and 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equivalent, e.g., 296 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir vigorously and monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[19]

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl until the pH is ~2-3 to protonate the carboxylic acid product, ensuring its extraction into the organic layer. Extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired biaryl pyrazole carboxylic acid.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and often improves yields, making it ideal for rapid library synthesis.[20]

Step-by-Step Methodology:

  • Vial Preparation: In a dedicated microwave reactor vial, combine 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv., e.g., 0.5 mmol), the arylboronic acid (1.3 equiv.), the base (e.g., Cs₂CO₃, 2.5 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).[20]

  • Solvent Addition: Add the degassed solvent (e.g., 4 mL of DME and 1 mL of water).

  • Reaction: Seal the vial securely with a cap. Place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes).[20]

  • Workup and Purification: After cooling, work up the reaction mixture as described in Protocol 1 (Steps 5-8).

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a powerful and reliable method for synthesizing novel biaryl compounds of significant interest to medicinal chemists and drug development professionals. By understanding the underlying mechanism and the critical role of each component—catalyst, ligand, base, and solvent—researchers can troubleshoot and optimize these reactions effectively. The protocols provided herein serve as a validated starting point for the efficient construction of complex molecular architectures built around the privileged pyrazole scaffold.

References

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
  • Solvent Effects on the Selectivity of Palladium-C
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Application

Application Notes and Protocols: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in Pharmaceutical Intermediate Synthesis

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which are crucial for effective drug-target interactions.[2] Notable pharmaceuticals incorporating the pyrazole core include the anti-inflammatory drug celecoxib and the erectile dysfunction treatment sildenafil, underscoring the therapeutic versatility of this moiety.[1]

This application note focuses on a specific, highly functionalized pyrazole derivative: 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid . This molecule is a valuable building block for the synthesis of pharmaceutical intermediates due to three key structural features:

  • The Pyrazole Core: Provides a stable, aromatic platform with favorable drug-like properties.

  • The Carboxylic Acid Group: A versatile functional handle for derivatization, primarily through the formation of amides and esters.[3][4]

  • The 4-Bromophenyl Group: The bromine atom serves as a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular diversity.

This document will provide a detailed overview of the synthesis of this key building block and its subsequent application in the preparation of common pharmaceutical intermediates, complete with detailed experimental protocols.

Proposed Synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

While direct literature on the synthesis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is not abundant, a reliable synthetic route can be proposed based on established pyrazole synthesis methodologies and analogous preparations found in patent literature.[1] The following two-step process is a viable approach:

Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate

This initial step involves a condensation reaction between a hydrazine and a β-ketoester.

  • Reaction: 4-Bromophenylhydrazine hydrochloride is reacted with ethyl 2-methyl-3-oxobutanoate in the presence of a mild acid catalyst, such as acetic acid, in a suitable solvent like ethanol. The reaction mixture is heated to reflux to drive the condensation and subsequent cyclization to form the pyrazole ring.

Step 2: Hydrolysis to 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

The final step is a standard ester hydrolysis.

  • Reaction: The ethyl ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux to facilitate the saponification of the ester. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the desired carboxylic acid.

Application in Pharmaceutical Intermediate Synthesis

The primary utility of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in pharmaceutical synthesis lies in the reactivity of its carboxylic acid group. This allows for the straightforward formation of amides and esters, which are common functionalities in a vast array of drug molecules.[3][4]

Synthesis of Pyrazole-3-carboxamides

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[3][5] The following protocol outlines a general procedure for the synthesis of pyrazole-3-carboxamides from our title compound.

Protocol 1: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq).[3] Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated carboxylic acid with atmospheric moisture.

  • Coupling Agents (EDC/HOBt): These reagents are widely used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.[3][4] HOBt is known to suppress side reactions and reduce racemization in chiral substrates.

  • Base (DIPEA): Neutralizes the acidic byproducts of the reaction without interfering with the coupling process.

Synthesis of Pyrazole-3-carboxylate Esters

Esterification is another fundamental transformation in drug synthesis. The following protocol provides a general method for the preparation of esters from 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used and can be monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or distillation (if applicable).

Causality Behind Experimental Choices:

  • Excess Alcohol: Serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of amide and ester intermediates.

IntermediateReaction TypeKey ReagentsSolventTemperatureTypical Yield
Pyrazole-3-carboxamideAmide CouplingEDC, HOBt, DIPEADCM or DMFRoom Temp.60-90%
Pyrazole-3-carboxylate EsterFischer EsterificationH₂SO₄ (cat.)Corresponding AlcoholReflux70-95%

Experimental Workflow and Logical Relationships

The following diagram illustrates the central role of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid as a versatile building block in the synthesis of diverse pharmaceutical intermediates.

G cluster_synthesis Synthesis of Core Building Block cluster_applications Applications in Intermediate Synthesis cluster_downstream Further Diversification hydrazine 4-Bromophenylhydrazine pyrazole_ester Ethyl 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylate hydrazine->pyrazole_ester Condensation ketoester Ethyl 2-methyl-3-oxobutanoate ketoester->pyrazole_ester carboxylic_acid 1-(4-bromophenyl)-5-methyl- 1H-pyrazole-3-carboxylic acid pyrazole_ester->carboxylic_acid Hydrolysis amide Pyrazole-3-carboxamide Intermediate carboxylic_acid->amide Amide Coupling (Protocol 1) ester Pyrazole-3-carboxylate Ester Intermediate carboxylic_acid->ester Esterification (Protocol 2) amine Primary/Secondary Amine amine->amide alcohol Alcohol alcohol->ester api Active Pharmaceutical Ingredients (APIs) amide->api cross_coupling Cross-Coupling Reactions (at Bromine site) amide->cross_coupling ester->api ester->cross_coupling cross_coupling->api

Caption: Synthetic pathway and application workflow of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Conclusion

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a strategically designed building block for pharmaceutical synthesis. Its pyrazole core provides a robust and biologically relevant scaffold, while the carboxylic acid and bromophenyl functionalities offer orthogonal handles for a wide range of chemical transformations. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to utilize this versatile intermediate in the creation of novel and diverse libraries of potential therapeutic agents. The straightforward synthesis of amides and esters, coupled with the potential for further modification via cross-coupling reactions, makes this compound a valuable asset in the pursuit of new medicines.

References

  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • Semantic Scholar. (2008). PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Luxembourg Bio Technologies Ltd. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Journal of Garmian University. (n.d.). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. Retrieved from [Link]

  • Scientific Publishing and Editorial-Methodical Center of the Zaporizhzhia State Medical University. (2014). Esters of 4-formylpyrazol-3-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in organic solvents

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 135460-31-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 135460-31-8). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experiments.

The Molecular Basis of Solubility Challenges

Understanding the structure of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is the first step in overcoming its solubility issues. The molecule's characteristics are a composite of its distinct functional groups:

  • Pyrazole Ring : This five-membered aromatic heterocycle can participate in hydrogen bonding and π-π stacking, contributing to high crystal lattice energy which makes it difficult for solvents to break the solid state apart.[1]

  • Carboxylic Acid Group (-COOH) : This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence dictates a preference for polar solvents. Crucially, it is ionizable, meaning its solubility can be dramatically altered by adjusting the pH.[2][3]

  • 4-Bromophenyl Group : This large, non-polar (lipophilic) substituent significantly decreases solubility in polar solvents like water but can improve solubility in certain organic solvents with aromatic character.

  • Methyl Group (-CH3) : A small, non-polar group that slightly increases lipophilicity.

The combination of a polar, ionizable head (the carboxylic acid) and a large, non-polar tail (the bromophenyl group) results in a molecule with dichotomous solubility preferences, making it a challenge to dissolve in standard, single-solvent systems.

Troubleshooting Guide: Common Solubility Questions

Here we address specific issues you may encounter in the laboratory, presented in a direct question-and-answer format.

Q1: My compound won't dissolve in common polar aprotic solvents like Acetone or Acetonitrile at room temperature. Why is this happening?

A1: This is a common observation. While the carboxylic acid group prefers polar environments, the strong intermolecular hydrogen bonding between these groups and the π-stacking from the pyrazole and phenyl rings can create a highly stable crystal lattice.[1] Solvents like acetone and acetonitrile may not have sufficient energy at room temperature to overcome this lattice energy. While pyrazole derivatives often show good solubility in these solvents, the specific substituents on your compound play a dominant role.[4]

Q2: I've tried heating the mixture, and the compound dissolves. But it crashes out of solution as soon as it cools. What can I do?

A2: This indicates that you have found a solvent where solubility is highly temperature-dependent. This is a common property for many organic solids.[1][4] While useful for recrystallization, it's problematic if you need the compound to remain in solution at room temperature for a reaction or analysis.

Solutions to Consider:

  • Run the reaction at an elevated temperature: If your experimental parameters allow, maintaining the temperature at which the compound is soluble is the most straightforward solution.

  • Use a co-solvent system: This is often the most effective strategy. By dissolving the compound in a minimal amount of a "good" hot solvent (like DMF or DMSO) and then introducing a "poorer" but miscible co-solvent, you can create a solvent environment that keeps the compound in solution even at lower temperatures.[1]

  • Create a more dilute solution: The concentration of your compound may be too close to its saturation point at room temperature. Try using a larger volume of the solvent.

Q3: How do I rationally select a co-solvent system to improve solubility?

A3: A co-solvent system works by modifying the overall polarity and hydrogen bonding characteristics of the solvent environment to better match the solute.[1]

A Recommended Workflow:

  • Identify a "Good" Solvent: Find a solvent that dissolves your compound well, even if it requires heating. High-boiling point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points for poorly soluble compounds.[4]

  • Select a "Miscible Weaker" Solvent: Choose a second solvent that is fully miscible with your "good" solvent but is a poorer solvent for your compound. This could be a less polar solvent like Dichloromethane (DCM) or Toluene, or a more polar one like Ethanol.

  • Experiment with Ratios: Dissolve your compound in a minimum volume of the "good" solvent. Then, slowly titrate the second solvent into the solution, observing for any signs of precipitation. This will help you identify a ratio that maintains solubility at the desired temperature.

Q4: Can I use pH to my advantage, even in organic solvents?

A4: Absolutely. The carboxylic acid group is the key. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt is ionic and often dramatically more soluble in polar organic solvents than its neutral acid precursor.

Practical Application:

  • For Polar Solvents (e.g., Methanol, Ethanol, DMF): Add a small amount of a non-aqueous organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Just one or two equivalents should be sufficient to form the salt in situ and significantly boost solubility. This is a powerful technique for preparing stock solutions or for reactions where the acidic proton is not required. Pyrazoles themselves are weakly basic and can be protonated by strong acids to form more soluble salts, but for this compound, targeting the acidic carboxylic acid is the more effective strategy.[1][2]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol helps you quickly identify promising solvents for your compound.

Materials:

  • 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Small vials (e.g., 2 mL glass vials)

  • A selection of solvents (see table below)

  • Vortex mixer and magnetic stir plate with heating capability

Procedure:

  • Preparation: Add a small, consistent amount of your compound (e.g., 2-3 mg) to each labeled vial.

  • Solvent Addition: Add a measured volume of a solvent (e.g., 0.5 mL) to its corresponding vial.

  • Room Temperature Test: Vigorously vortex each vial for 60 seconds. Observe and record the solubility (Insoluble, Partially Soluble, Soluble).

  • Heating Test: For vials where the compound was not fully soluble, place them on a stir plate with a stir bar and heat gently (e.g., to 50-60°C). Do not exceed the boiling point of the solvent.

  • Observation: Record the solubility at the elevated temperature.

  • Cooling Test: Allow the heated vials to cool to room temperature and observe if the compound precipitates.

Data Summary: Predicted Solubility Profile & Screening Suggestions
Solvent ClassExample SolventsPredicted SolubilityRationale & Comments
Polar Aprotic DMSO, DMFHigh These are powerful solvents capable of disrupting strong intermolecular forces. Excellent starting points for creating stock solutions.[4]
Acetone, AcetonitrileLow to Moderate May require heating. Solubility is limited by the large non-polar bromophenyl group.
Polar Protic Methanol, EthanolLow to Moderate Can act as both H-bond donors and acceptors, but may struggle to solvate the non-polar portion of the molecule effectively.[4]
Chlorinated Dichloromethane (DCM)Low Generally not polar enough to effectively dissolve the carboxylic acid head group.
Aromatic Toluene, BenzeneVery Low While they can interact with the bromophenyl ring, they are poor solvents for the polar pyrazole and carboxylic acid moieties.
Non-Polar Hexane, HeptaneInsoluble These solvents lack the polarity needed to interact with any of the polar functional groups.
Protocol 2: pH-Mediated Dissolution for Stock Solution Preparation

This protocol describes how to use a base to create a soluble salt form of the compound in an organic solvent.

Materials:

  • 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Volumetric flask

Procedure:

  • Weigh the desired amount of the pyrazole-carboxylic acid and add it to the volumetric flask.

  • Add approximately 80% of the final desired volume of DMF or DMSO. The compound will likely remain as a suspension.

  • While stirring, add Triethylamine (TEA) dropwise. Add approximately 1.1 molar equivalents relative to your compound.

  • You should observe the solid rapidly dissolving as the soluble triethylammonium salt is formed.

  • Continue to stir for 5-10 minutes to ensure complete dissolution.

  • Add the solvent to reach the final target volume and mix thoroughly.

Note: This solution now contains the carboxylate salt. This may not be suitable for all subsequent reactions, particularly those sensitive to bases or requiring the protonated carboxylic acid.

Visual Workflows and Mechanisms

Troubleshooting Solubility Workflow

The following diagram outlines a logical progression for addressing solubility challenges with this compound.

G cluster_start cluster_process cluster_end start Start with Undissolved Compound solvent_screen Step 1: Screen Solvents (e.g., DMF, DMSO, MeOH) start->solvent_screen apply_heat Step 2: Apply Heat (e.g., 50-80°C) solvent_screen->apply_heat If partially soluble adjust_ph Step 4: Adjust pH (Add Organic Base, e.g., TEA) solvent_screen->adjust_ph If still insoluble end_fail Re-evaluate Approach solvent_screen->end_fail If insoluble in all use_cosolvent Step 3: Use Co-Solvent (e.g., DMF/DCM) apply_heat->use_cosolvent If precipitates on cooling end_success Compound Solubilized apply_heat->end_success If stable when hot use_cosolvent->end_success adjust_ph->end_success

Caption: A step-by-step workflow for systematically troubleshooting solubility issues.

Mechanism of pH-Mediated Solubilization

This diagram illustrates how adding a base converts the poorly soluble carboxylic acid into a highly soluble carboxylate salt.

G cluster_products compound R-COOH (Poorly Soluble Acid) salt R-COO⁻ BH⁺ (Soluble Salt) compound->salt + base B: (Organic Base, e.g., TEA) base->salt Deprotonation

Caption: Conversion of the carboxylic acid to its more soluble salt form via deprotonation.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling this compound? A: Based on safety data for similar pyrazole carboxylic acid derivatives, this compound should be handled with care. It may cause skin and serious eye irritation.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure you work in a well-ventilated area or a fume hood.[7][8]

Q: How should I store this compound? A: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Avoid exposure to moisture, which could potentially hydrolyze or degrade the compound over time.

Q: Are there any known incompatible materials? A: Avoid strong oxidizing agents. As a carboxylic acid, it will react exothermically with strong bases.

References

  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. BenchChem
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. BenchChem
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. BenchChem
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. UNT Digital Library
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. IJNRD
  • 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. OSTI.GOV
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • Fisher Scientific - SAFETY D
  • CAS 1035235-11-0: 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl) - CymitQuimica. CymitQuimica
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific
  • 5 - Safety D
  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research - ACS Publications.
  • 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carboxylic acid - PubChemLite. PubChem
  • 1-(4-bromophenyl)
  • SAFETY D

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

Welcome to the dedicated technical support guide for the purification of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the recrystallization of this compound. Here, we move beyond generic protocols to offer a troubleshooting-focused, question-and-answer-based approach to common challenges encountered during its purification.

I. Understanding the Molecule: Physicochemical Properties

Before delving into purification protocols, a foundational understanding of the physicochemical properties of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is paramount. These properties govern its behavior in various solvent systems and are key to designing an effective recrystallization strategy.

PropertyValue/InformationSource
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Melting Point Not explicitly available for the 3-carboxylic acid isomer. The structurally similar 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 211-214 °C, suggesting a relatively high melting point for the target compound.[2][2]
Predicted Solubility The presence of a carboxylic acid group suggests solubility in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents (DMF, DMSO), with lower solubility in non-polar solvents. The aromatic bromide contributes to some lipophilicity.[3][3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Q1: What is the most suitable solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrazole carboxylic acids, polar protic solvents are often a good starting point.

  • Ethanol and Methanol: These are frequently used for recrystallizing pyrazole derivatives and aromatic carboxylic acids.[4] They offer a good balance of polarity to dissolve the compound when hot, while allowing for good recovery upon cooling.

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) can be highly effective. A common combination for compounds of this nature is an alcohol (e.g., ethanol) and water.[5] The compound is dissolved in a minimal amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. This indicates that the saturation point is near, and upon slow cooling, crystals should form.

  • Other Potential Solvents: Depending on the impurities, other solvents like ethyl acetate or acetone could be explored. However, preliminary solubility tests are crucial.

Q2: How does the cooling rate impact the purity and crystal size?

The rate of cooling is a critical parameter in recrystallization.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. This slow, ordered growth is more selective and tends to exclude impurities from the crystal lattice, resulting in higher purity.[6][7]

  • Rapid Cooling (Crash Crystallization): Leads to the rapid formation of many small crystals. This process is less selective and can trap impurities within the crystal structure, leading to a less pure product.[6]

For optimal purity, a slow and controlled cooling process is recommended. This can be achieved by allowing the hot solution to cool to room temperature on the benchtop, insulated with a beaker, before transferring it to an ice bath for maximum recovery.[8]

III. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the recrystallization of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the solution is supersaturated to a degree that favors liquid-liquid phase separation.

  • Causality: The high concentration of the solute in the hot solution can lead to its separation as a molten globule upon cooling, especially if cooled too rapidly. Impurities can also lower the melting point of the mixture, exacerbating this issue.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Then, allow the solution to cool very slowly.[9]

    • Use a Lower-Boiling Point Solvent: If oiling out persists, consider a solvent with a lower boiling point.

    • Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal just below the temperature at which oiling out occurs.

    • Change the Solvent System: A mixed solvent system can sometimes prevent oiling out.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

This is a common issue, often due to the solution not being sufficiently saturated or due to a high activation energy barrier for nucleation.

  • Causality: Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling. Alternatively, the solution may be supersaturated but lacks nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.[5]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[5]

    • Reduce Solvent Volume: If nucleation techniques fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[9]

    • Further Cooling: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound.[5]

Q5: The recovered crystals are colored, but the pure compound should be white. How can I remove the colored impurity?

Colored impurities are common in organic synthesis and can often be removed with an extra purification step.

  • Causality: The colored impurity may have similar solubility properties to your target compound, causing it to co-crystallize.

  • Solutions:

    • Activated Carbon (Charcoal) Treatment: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution and swirl. The activated carbon will adsorb the colored impurities. Caution: Never add activated carbon to a boiling or superheated solution, as this can cause violent bumping.

    • Hot Filtration: While the solution is still hot, perform a gravity filtration through a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.

    • Recrystallize: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline for recrystallizing 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid from a single solvent like ethanol or methanol.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound is just fully dissolved. Avoid adding an excess of solvent.[5]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling process further, you can place the flask in a beaker of warm water.[8]

  • Further Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 20 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using a cold mixture of the ethanol/water or just cold water for washing the crystals.

V. Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling to RT F->G H Ice Bath Cooling G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Compound L->M

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Recrystallization Issue Issue1 Problem: Oiling Out Solution: Re-heat, add more solvent, cool slowly Start->Issue1 Liquid droplets form? Issue2 Problem: No Crystals Form Solution: Scratch, seed, or reduce solvent volume Start->Issue2 Clear solution on cooling? Issue3 Problem: Colored Crystals Solution: Activated carbon treatment & hot filtration Start->Issue3 Crystals have color?

Caption: A logic diagram for troubleshooting common recrystallization problems.

VI. References

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5691–5695.

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. [Link]

  • Şener, A., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 32(4), 1335-1345.

  • PubChem. (n.d.). 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Troubleshooting byproducts in 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid esterification

Welcome to the technical support center for the esterification of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the esterification of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this crucial synthetic step. My insights are drawn from extensive experience in synthetic chemistry and a thorough review of established protocols.

Introduction: The Esterification Challenge

The conversion of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid to its corresponding esters is a fundamental transformation in the synthesis of various biologically active compounds. While seemingly straightforward, this reaction can be plagued by issues such as incomplete conversion, challenging purifications, and the formation of persistent byproducts. This guide provides a structured, question-and-answer-based approach to identify and resolve these issues, ensuring a higher success rate and product purity in your experiments.

Troubleshooting Guide: From Common Problems to Proven Solutions

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemical principles.

Issue 1: Low or No Ester Product Formation

Q: I've set up my esterification reaction (Fischer or Steglich), but TLC/LC-MS analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?

A: This is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and their solutions.

For Fischer Esterification (Acid-Catalyzed):

  • Insufficient Catalyst or Inactive Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial for protonating the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[1][2]

    • Solution: Ensure you are using a sufficient catalytic amount (typically 5-10 mol%). If the acid is old or has been exposed to moisture, its activity may be compromised. Use a fresh bottle of the acid catalyst.

  • Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct.[1] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, hindering ester formation.

    • Solution: Use anhydrous alcohol and solvents. Consider using a Dean-Stark apparatus to remove water azeotropically as it forms, driving the reaction to completion.

  • Steric Hindrance: The pyrazole ring system, particularly with the substituents at the 1 and 5 positions, can present some steric hindrance around the carboxylic acid group, making it less accessible to the alcohol.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. Using a large excess of the alcohol (often as the solvent) can also help to drive the equilibrium forward.[1]

For Steglich Esterification (DCC/DMAP Mediated):

  • Inactive Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are sensitive to moisture.

    • Solution: Use freshly opened or properly stored coupling reagents. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Insufficient DMAP: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst.[3][4] In its absence or at very low concentrations, the reaction can be sluggish.

    • Solution: Use a catalytic amount of DMAP (typically 5-10 mol%). For sterically hindered substrates, increasing the amount of DMAP to 0.2-0.5 equivalents may be beneficial.[5]

  • Low Reaction Temperature: While Steglich esterification is often performed at room temperature, sterically hindered substrates may require gentle heating.

    • Solution: Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

Issue 2: Formation of a White Precipitate that is Difficult to Remove

Q: In my DCC-mediated esterification, a white solid crashed out of the solution, and it's proving difficult to filter and separate from my product. What is this byproduct and how can I manage it?

A: The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of DCC activation. While its precipitation is an indicator that the reaction is proceeding, its removal can be a significant purification challenge.

  • Understanding DCU Formation: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester, releasing DCU.[4]

  • Strategies for DCU Removal:

    • Filtration: The most common method. However, DCU can sometimes form a very fine precipitate that clogs filter paper.

      • Pro-Tip: Cool the reaction mixture in an ice bath or freezer for about 30 minutes before filtration to maximize DCU precipitation. Use a Celite® or diatomaceous earth pad on your filter funnel to aid in the filtration of fine particles.

    • Solvent Selection: DCU has low solubility in many common organic solvents like dichloromethane (DCM) and diethyl ether, but it is more soluble in others.

      • Pro-Tip: After the initial filtration, if DCU is still present, you can try dissolving the crude product in a minimal amount of a solvent in which your desired ester is soluble but DCU is not (e.g., cold DCM), followed by another filtration.

    • Aqueous Workup with EDC: A more effective strategy is to switch from DCC to a water-soluble carbodiimide like EDC. The corresponding urea byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and can be easily removed during an aqueous workup.[6]

Issue 3: An Additional Byproduct with Similar Polarity to the Desired Ester

Q: I've managed to remove the DCU, but I'm still seeing a significant byproduct in my crude NMR that is difficult to separate by column chromatography. What could it be?

A: This is a classic issue in carbodiimide-mediated couplings and is likely the N-acylurea byproduct.[7]

  • Mechanism of N-Acylurea Formation: The reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, forming a stable N-acylurea which is unreactive towards the alcohol.[7] This side reaction is more prevalent with less nucleophilic alcohols or when the esterification is slow.

  • Identifying the N-Acylurea Byproduct:

    • NMR Spectroscopy: The N-acylurea will have characteristic signals for the dicyclohexyl groups and the pyrazole moiety. The proton and carbon signals near the newly formed amide bond will be distinct from those of the ester.

    • Mass Spectrometry: The N-acylurea will have a molecular weight corresponding to the starting carboxylic acid plus DCC.

  • Minimizing N-Acylurea Formation:

    • Use of Additives: The addition of a nucleophilic catalyst like DMAP is crucial. DMAP intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate, which is less prone to rearrangement and reacts more rapidly with the alcohol.[3][4] The use of 1-hydroxybenzotriazole (HOBt) can also suppress this side reaction by forming an active ester intermediate.[6]

    • Reaction Conditions: Running the reaction at lower temperatures (0 °C to room temperature) can sometimes disfavor the rearrangement.

    • Alternative Esterification Methods: If N-acylurea formation is a persistent problem, consider alternative methods that do not involve carbodiimides, such as the Yamaguchi esterification or Mitsunobu reaction, especially for sterically hindered substrates.[5][8][9][10][11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?

A: The "best" method depends on the scale of your reaction and the specific alcohol you are using.

  • Fischer Esterification: Best for simple, unhindered primary or secondary alcohols where the alcohol can be used in large excess. It is cost-effective for large-scale synthesis but may not be suitable for sensitive substrates due to the harsh acidic conditions.[1][2]

  • Steglich Esterification: A versatile and mild method suitable for a wide range of alcohols, including those that are more sterically hindered or acid-sensitive.[3][4] The use of EDC is recommended for easier purification.

  • Yamaguchi or Mitsunobu Esterification: These are excellent options for particularly challenging or sterically demanding alcohols where other methods have failed.[5][8][9][10][11][12][13][14] They are generally higher yielding but involve more expensive reagents.

Q2: How can I monitor the progress of my esterification reaction?

A:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting carboxylic acid (which will be more polar and have a lower Rf) and the product ester (less polar, higher Rf). Visualize the spots using a UV lamp.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material mass ion and the appearance of the product mass ion.

Q3: What are the key spectral features to confirm the formation of the desired ester?

A:

  • ¹H NMR Spectroscopy: Look for the appearance of new signals corresponding to the protons of the alcohol moiety, particularly the protons on the carbon adjacent to the ester oxygen (e.g., a quartet for an ethyl ester). The carboxylic acid proton signal (a broad singlet, typically >10 ppm) should disappear.

  • ¹³C NMR Spectroscopy: A new signal for the ester carbonyl carbon will appear around 160-170 ppm, and the signals for the carbons of the alcohol moiety will also be present.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear, and a strong C=O stretch for the ester will appear around 1700-1750 cm⁻¹.

Experimental Protocols

Protocol 1: Steglich Esterification using EDC

This protocol is recommended for its mild conditions and straightforward purification.

  • To a solution of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere, add the alcohol (1.2 eq), EDC (1.5 eq), and DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Fischer Esterification

This protocol is suitable for simple alcohols and large-scale synthesis.

  • Dissolve 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in the desired alcohol (used as the solvent, typically a 10-20 fold excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (5-10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark trap can be used to remove water.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start Check_Progress Monitor Reaction (TLC/LC-MS) Start->Check_Progress Low_Conversion Low/No Conversion Check_Progress->Low_Conversion Incomplete Byproduct_Issue Byproduct(s) Observed Check_Progress->Byproduct_Issue Impure Complete Reaction Complete Check_Progress->Complete Clean Conversion Fischer_Troubleshoot Fischer Issues: - Inactive/Insufficient Catalyst - Water Present - Steric Hindrance Low_Conversion->Fischer_Troubleshoot Fischer Steglich_Troubleshoot Steglich Issues: - Inactive Reagents - Insufficient DMAP - Low Temperature Low_Conversion->Steglich_Troubleshoot Steglich DCU_Byproduct DCU Byproduct: - Difficult Filtration Byproduct_Issue->DCU_Byproduct Insoluble Precipitate N_Acylurea_Byproduct N-Acylurea Byproduct: - Similar Polarity to Product Byproduct_Issue->N_Acylurea_Byproduct Soluble Impurity Workup Workup & Purification Complete->Workup Final_Product Pure Ester Workup->Final_Product Fischer_Troubleshoot->Workup Implement Solutions Steglich_Troubleshoot->Workup Implement Solutions DCU_Byproduct->Workup Implement Solutions N_Acylurea_Byproduct->Workup Implement Solutions

Caption: A logical workflow for troubleshooting common issues in the esterification reaction.

Steglich Esterification Mechanism and Side Reaction

Steglich_Mechanism RCOOH Pyrazole-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium Attack by DMAP Ester Desired Ester O_Acylisourea->Ester Attack by ROH DCU DCU O_Acylisourea->DCU N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea O->N Rearrangement (Side Reaction) ROH Alcohol ROH->Ester DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->Ester Attack by ROH

Caption: The catalytic cycle of Steglich esterification and the competing N-acylurea side reaction.

Data Summary

Compound Type ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) IR Stretch (cm⁻¹)
Carboxylic Acid ~10-13 (broad s, 1H, COOH)~165-175 (C=O)~2500-3300 (broad, O-H), ~1700 (C=O)
Ester (e.g., Ethyl) ~4.0-4.4 (q, 2H, OCH₂), ~1.2-1.4 (t, 3H, CH₃)~160-170 (C=O), ~60-65 (OCH₂)~1700-1750 (strong, C=O)
N-Acylurea Complex multiplets for cyclohexyl protons~155-160 (urea C=O), ~170-175 (acyl C=O)~1650 & ~1700 (two C=O)

References

Sources

Optimization

Minimizing steric hindrance effects when reacting 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7) .

While this scaffold is highly valuable in drug discovery, its unique structural topology presents specific steric and electronic challenges. The C5-methyl group, the rigid pyrazole core, and the orthogonal N1-aryl ring create distinct microenvironments that can derail standard synthetic protocols. Below, we address the most frequent experimental bottlenecks, providing causality-driven troubleshooting, quantitative data, and self-validating methodologies.

FAQ 1: Why are my yields so low when performing amide couplings at the C3-carboxylic acid with bulky secondary amines?

The Root Cause: At first glance, the C3-carboxylic acid appears sterically accessible, flanked only by the N2 nitrogen (which lacks a substituent) and the C4 proton. However, the overall rigidity and bulk of the 1-(4-bromophenyl)-5-methyl-1H-pyrazole scaffold restrict the trajectory of incoming bulky nucleophiles. Furthermore, the electron-withdrawing nature of the pyrazole ring slightly destabilizes the transition state of the nucleophilic attack. When using standard reagents like EDC/HOBt, the resulting active ester is not sufficiently reactive to overcome this steric penalty, leading to sluggish kinetics and competitive hydrolysis.

The Solution: Shift from HOBt-based reagents to highly reactive, neighboring-group-participating coupling agents like HATU or COMU . HATU generates an HOAt active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This pre-organizes the transition state, drastically lowering the activation energy and accelerating the reaction despite the steric bulk. Additionally, swap the bulky base DIPEA for the smaller N-methylmorpholine (NMM) to further reduce transition-state crowding.

Quantitative Comparison of Coupling Reagents
Coupling ReagentActive Ester FormedSteric ToleranceByproduct RemovalTypical Yield
EDC/HOBtHOBt esterLow to ModerateAqueous wash40-60%
HATUHOAt esterHighChromatography85-95%
COMUOxyma esterVery HighAqueous wash85-98%
DCCO-acylisoureaLowFiltration (DCU)<30%
Self-Validating Protocol: HATU-Mediated Amidation
  • Preparation: Dissolve 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq). Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq) in one portion. Stir for 15 minutes.

    • Self-Validation Check: The solution will typically turn pale yellow. LC-MS analysis of a quenched aliquot should show complete conversion to the HOAt-active ester mass.

  • Nucleophilic Attack: Add the bulky secondary amine (1.2 eq). Stir at room temperature for 2–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

AmideCoupling Start 1-(4-bromophenyl)-5-methyl -1H-pyrazole-3-carboxylic acid Base Add Base (NMM preferred over DIPEA) Start->Base CouplingAgent Add Coupling Agent (HATU or COMU) Base->CouplingAgent ActiveEster Active Ester Intermediate (HOAt ester) CouplingAgent->ActiveEster Activation Amine Add Bulky Amine (e.g., secondary amine) ActiveEster->Amine Product Amide Product (High Yield) Amine->Product Nucleophilic Attack

Workflow for optimizing C3-amidation using highly reactive coupling agents.

FAQ 2: Why is the Palladium-catalyzed cross-coupling at the 4-bromophenyl moiety failing or requiring excessive heating?

The Root Cause: The bromine atom is located at the para position of the N1-phenyl ring, which is inherently unhindered. However, the failure lies in the conformation of the molecule. The bulky C5-methyl group of the pyrazole ring severely clashes with the ortho-hydrogens of the N1-phenyl ring. To relieve this steric strain, the phenyl ring twists out of planarity, adopting an orthogonal (perpendicular) conformation relative to the pyrazole core.

Because the rings are orthogonal, π -conjugation is broken. The electron-withdrawing effect of the pyrazole is negated, leaving the phenyl ring relatively electron-rich. Electron-rich aryl bromides undergo oxidative addition by Pd(0) much slower than electron-deficient ones. Furthermore, the C5-methyl group acts as a steric wall, hindering the approach of bulky PdL₂ complexes.

The Solution: Employ dialkylbiaryl phosphine ligands, specifically XPhos or RuPhos . These ligands are engineered to solve this exact problem. Their extreme steric bulk (e.g., the triisopropylphenyl ring in XPhos) forces the palladium catalyst to exist primarily as a highly reactive, monoligated Pd(0)L₁ species, which easily penetrates the steric wall of the substrate. Simultaneously, the electron-rich dialkylphosphine moiety drastically accelerates the oxidative addition into the electronically deactivated C-Br bond.

Quantitative Comparison of Phosphine Ligands
Phosphine LigandLigand ClassCone Angle / Steric BulkOxidative Addition RateTypical Yield
PPh₃Triarylphosphine145° (Moderate)Slow<20%
dppfBidentateLarge bite angleModerate40-50%
SPhosDialkylbiarylVery LargeFast75-85%
XPhosDialkylbiarylExtremely LargeVery Fast>90%
Self-Validating Protocol: Suzuki-Miyaura Coupling with XPhos
  • Setup: Charge an oven-dried Schlenk flask with the pyrazole substrate (1.0 eq), the desired boronic acid (1.5 eq), Pd₂(dba)₃ (0.02 eq, yielding 4 mol% Pd), XPhos (0.08 eq), and finely milled K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen (repeat 3 times).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture at 90 °C for 12 hours under vigorous stirring.

    • Self-Validation Check: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃ precatalyst) to a clear yellow/orange homogeneous solution within 15 minutes, indicating the formation of the active Pd(0)L₁ catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, wash the pad with EtOAc, and concentrate the filtrate for column chromatography.

PdCoupling Substrate Aryl Bromide (Orthogonal Conformation) Catalyst Pd Precatalyst + Ligand (e.g., Pd2(dba)3 + XPhos) Substrate->Catalyst OxAddition Oxidative Addition (Rate-determining step) Catalyst->OxAddition Bulky ligand facilitates Pd(0) formation Transmetalation Transmetalation (Boronic Acid / Amine) OxAddition->Transmetalation RedElimination Reductive Elimination Transmetalation->RedElimination RedElimination->Catalyst Pd(0) Regeneration Product Coupled Product RedElimination->Product

Logical flow of Pd-catalyzed cross-coupling overcoming N1-aryl steric hindrance.

FAQ 3: How can I functionalize the C4 position (e.g., halogenation) when it is sandwiched between two functional groups?

The Root Cause: The C4 position of this molecule is sandwiched directly between the C3-carboxylic acid and the C5-methyl group. This creates a severe steric bottleneck for incoming electrophiles during Electrophilic Aromatic Substitution (SEAr). Standard halogenation conditions (e.g., Br₂ at room temperature) will often fail or result in unreacted starting material because the Wheland intermediate is too sterically crowded to form efficiently.

The Solution: To force C4 functionalization, you must use highly reactive, in-situ generated electrophiles and elevated temperatures , . Using N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in the presence of a strong acid (like TFA or acetic acid) protonates the succinimide, generating a highly potent "X+" equivalent that can overcome the steric barrier at C4.

Self-Validating Protocol: C4-Bromination via Acidic Activation
  • Preparation: Dissolve the pyrazole substrate (1.0 eq) in a mixture of DMF and Trifluoroacetic Acid (TFA) (10:1 v/v) at 0.2 M.

  • Electrophile Addition: Add NBS (1.5 eq) in portions over 10 minutes.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

    • Self-Validation Check: The reaction is visually self-indicating. The initial suspension of NBS will gradually dissolve as the active bromonium species is consumed.

  • Workup: Cool to room temperature and pour the mixture into ice-cold water.

    • Self-Validation Check: The highly hydrophobic 4-bromo-pyrazole product will typically precipitate immediately upon the addition of water. Filter the solid, wash with cold water, and dry under a vacuum.

C4Halogenation Start Pyrazole Core (C4 Sandwiched) Reagent Add Electrophile (e.g., NBS or NIS) Start->Reagent Activation Acidic Activation (Generates X+) Reagent->Activation Intermediate Wheland Intermediate (Sterically Crowded) Activation->Intermediate Electrophilic Attack Product 4-Halo-Pyrazole (C4 Functionalized) Intermediate->Product Rearomatization

Mechanistic workflow for C4-electrophilic halogenation in sterically crowded pyrazoles.

References
  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. URL:[Link]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

  • Zhao, Z.-G.; Wang, Z.-X. "Halogenation of Pyrazoles Using N-Halosuccinimides in CCl₄ and in Water." Synthetic Communications, 2007, 37(1), 137-147. URL:[Link]

  • Fustero, S.; Sánchez-Roselló, M.; Barrio, P.; Simón-Fuentes, A. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, 2012, 112(8), 4788–4826. URL:[Link]

Troubleshooting

Technical Support Center: Catalyst Optimization for Coupling Reactions of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the catalytic coupling of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the catalytic coupling of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. The pyrazole motif is a privileged scaffold in medicinal chemistry, and its effective functionalization is critical for the development of novel therapeutics.[1] This resource offers troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to streamline your experimental workflow and enhance your synthetic success.

I. Understanding the Substrate: Key Chemical Features

The substrate, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, presents a unique set of chemical properties that must be considered when designing a cross-coupling strategy. The presence of an aryl bromide provides a reactive handle for a variety of palladium-catalyzed reactions. However, the pyrazole ring, an electron-rich heterocycle, and the carboxylic acid moiety can influence catalyst activity and reaction outcomes. The potential for the carboxylic acid to act as a directing group or to coordinate with the metal center, and the possibility of the pyrazole nitrogen to act as a ligand, are key factors to consider.

II. Troubleshooting and FAQs: A-to-Z Problem Solving

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction with 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is failing or giving very low yields. What are the primary factors to investigate?

A1: A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[2]

  • Integrity of Reagents and Solvents:

    • Purity: Ensure the high purity of all reagents, including the aryl bromide, boronic acid, and base. Impurities can act as catalyst poisons.[2]

    • Anhydrous and Degassed Solvents: The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[2] It is imperative to use anhydrous solvents and to thoroughly degas them using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).

  • Catalyst and Ligand Activity:

    • Pre-catalyst Activation: Many contemporary cross-coupling reactions employ stable Pd(II) pre-catalysts that necessitate in situ reduction to the active Pd(0) species.[2][3][4] Inefficient activation will result in a low concentration of the active catalyst.

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they have been stored and handled under an inert atmosphere.

  • Base Selection and Solubility:

    • The base is crucial for activating the boronic acid in the Suzuki-Miyaura reaction.[5] The choice of base can significantly impact the reaction outcome. For substrates with base-sensitive functional groups like carboxylic acids, weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.[3]

    • The solubility of the base in the reaction solvent is also a critical factor.[6]

Q2: I'm observing catalyst decomposition (formation of palladium black) in my Heck coupling reaction. What are the likely causes and how can I prevent it?

A2: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, bulk metallic state. This is a common issue in palladium-catalyzed reactions and can be attributed to several factors:

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst.[2] If the ligand is not providing sufficient steric bulk or electronic donation, the catalyst is more susceptible to decomposition. Consider screening a panel of ligands. For Heck reactions, phosphine ligands like PPh₃ are common, but more specialized ligands may be required for challenging substrates.[7]

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[2] It may be beneficial to lower the reaction temperature and extend the reaction time.

  • Presence of Oxygen: As previously mentioned, oxygen can lead to the formation of palladium black.[2] Rigorous exclusion of air from your reaction is essential.

Side Product Formation

Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid (Suzuki-Miyaura) or my starting aryl bromide. What can I do to minimize this?

A3: Homocoupling is a common side reaction in cross-coupling chemistry.

  • In Suzuki-Miyaura Reactions: Homocoupling of the boronic acid can be promoted by the presence of oxygen. Ensuring thoroughly degassed reaction conditions is the first line of defense. Additionally, the choice of palladium precursor and ligand can influence the rate of homocoupling versus the desired cross-coupling.

  • In general: The rate of oxidative addition of the aryl bromide to the Pd(0) center is a key step.[8] If this step is slow, side reactions can become more prominent. For the relatively less reactive aryl bromides, using more electron-rich and sterically demanding ligands can accelerate the oxidative addition and favor the desired cross-coupling pathway.[9]

Q4: I am attempting a Buchwald-Hartwig amination and observing dehalogenation of my 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. How can I suppress this side reaction?

A4: Dehalogenation is a known side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides.

  • Ligand Choice: The selection of the ligand is critical. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and Hartwig, are often effective at promoting the desired C-N bond formation over dehalogenation.[1][10] For pyrazole substrates, ligands like AdBrettPhos have shown promise.[9]

  • Base Selection: The choice of base can also influence the extent of dehalogenation. Strong bases like NaOtBu are commonly used, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ might be more suitable.[3]

  • Solvent: The solvent can play a role in stabilizing intermediates in the catalytic cycle.[6] Aprotic polar solvents like toluene, dioxane, or THF are commonly employed.

Reaction with the Carboxylic Acid Moiety

Q5: I am concerned about potential decarboxylation of my starting material under the reaction conditions. Is this a valid concern and how can I mitigate it?

A5: Decarboxylation can occur under certain conditions, particularly at elevated temperatures and in the presence of specific catalysts.[11][12]

  • Reaction Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Catalyst System: While palladium is the workhorse for many coupling reactions, some decarboxylative couplings are promoted by copper or silver co-catalysts.[11] If you are not intentionally pursuing a decarboxylative coupling, avoid these additives.

  • Protecting Groups: If decarboxylation remains a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

III. Catalyst and Condition Selection Guide

The following tables provide a starting point for selecting catalysts, ligands, bases, and solvents for various coupling reactions with 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like SPhos Pd G3Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors.[13] Pre-catalysts can offer improved stability and activity.
Ligand SPhos, XPhos, or other bulky biaryl phosphine ligandsThese ligands are known to be effective for coupling with heteroaryl halides.[14]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃Milder bases are less likely to cause side reactions with the carboxylic acid group.[3][5]
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[14][15]
Temperature 80-110 °CSufficient to promote the reaction without causing significant decomposition.

Table 2: Recommended Starting Conditions for Heck Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂A common and effective catalyst for Heck reactions.[16][17]
Ligand PPh₃, P(o-tolyl)₃, or an N-heterocyclic carbene (NHC) ligandPPh₃ is a standard ligand. More electron-rich or sterically hindered ligands may be needed for less reactive substrates.[18]
Base Et₃N, K₂CO₃, or Cs₂CO₃An organic or inorganic base is required to regenerate the active catalyst.[16]
Solvent DMF, DMA, or NMPPolar aprotic solvents are typically used for Heck reactions.[19]
Temperature 100-140 °CHeck reactions often require higher temperatures than Suzuki-Miyaura couplings.[18]

Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst like AdBrettPhos Pd G3These are highly active catalyst systems for C-N bond formation.[1][9]
Ligand AdBrettPhos, tBuBrettPhos, or other bulky biaryl phosphine ligandsThese ligands are specifically designed for challenging amination reactions.[9]
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong base is often required, but weaker bases can be used for sensitive substrates.[3]
Solvent Toluene, Dioxane, or t-BuOHAprotic solvents are generally preferred.
Temperature 80-110 °CReaction temperature will depend on the reactivity of the amine and aryl bromide.

IV. Experimental Protocols and Visual Guides

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vessel, add 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Flowchart

Troubleshooting Flowchart start Low or No Yield check_reagents Check Reagent/Solvent Purity and Integrity start->check_reagents side_products Significant Side Products start->side_products check_catalyst Verify Catalyst and Ligand Activity check_reagents->check_catalyst optimize_base Screen Different Bases check_catalyst->optimize_base optimize_temp Adjust Reaction Temperature optimize_base->optimize_temp optimize_ligand Screen Different Ligands optimize_temp->optimize_ligand success Improved Yield optimize_ligand->success dehalogenation Dehalogenation? side_products->dehalogenation homocoupling Homocoupling? side_products->homocoupling dehalogenation->optimize_ligand Yes homocoupling->check_reagents Yes (check for O2)

Caption: A decision-making flowchart for troubleshooting common issues in cross-coupling reactions.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Structural Validation of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Executive Summary As a Senior Application Scientist, I frequently oversee the analytical validation of complex heterocyclic building blocks. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a critical intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently oversee the analytical validation of complex heterocyclic building blocks. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a critical intermediate in the synthesis of bioactive molecules, including cannabinoid receptor antagonists and selective COX inhibitors.

Validating the structural integrity and regiochemistry of this compound is not a trivial task. The presence of a para-substituted halogenated aromatic ring, an exchangeable carboxylic acid proton, and a regiochemically sensitive pyrazole core demands a robust analytical strategy. This guide objectively compares the performance of High-Field NMR (600 MHz) against alternative methods like Benchtop NMR (80 MHz) and LC-MS , providing complete 1 H and 13 C spectral data, step-by-step protocols, and the mechanistic causality behind our experimental choices.

The Analytical Challenge: Regiochemistry & Spin Systems

When synthesizing pyrazole derivatives, distinguishing between the 1,5-disubstituted and 1,3-disubstituted isomers is a primary hurdle. Relying solely on mass spectrometry (LC-MS) is insufficient, as both isomers yield identical mass-to-charge ( m/z ) ratios.

Furthermore, the 4-bromophenyl moiety presents a classic para-disubstituted aromatic spin system. At lower magnetic fields, the chemical shift difference ( Δν ) between the aromatic protons is small relative to their coupling constant ( J ), leading to second-order "roofing" effects that obscure accurate integration. High-Field NMR is therefore the gold standard, providing the necessary dispersion to resolve these signals into pristine, first-order spin systems.

Table 1: Performance Comparison of Validation Alternatives
Analytical FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)LC-MS (ESI+)
Primary Utility Definitive structural & regiochemical assignmentRapid reaction monitoring & crude screeningMolecular weight & purity confirmation
Spectral Resolution Exceptional (First-order AX systems)Moderate (Second-order AB overlap)N/A (Chromatographic separation)
Isomer Differentiation Yes (via 1D shifts and 2D NOESY/HMBC)No (Insufficient signal dispersion)No (Identical m/z for regioisomers)
Capital Investment > $500,000~ $50,000 - $80,000~ $150,000
Throughput High (with automated sample changers)Medium (manual or flow-cell)High (High-throughput autosamplers)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes internal checks to guarantee data integrity.

Step-by-Step Methodology: High-Field NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 mg of the synthesized 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.

  • Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Regulate the probe temperature to strictly 298 K (25°C).

  • Tuning and Shimming (Self-Validation): Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Execute gradient shimming to achieve a lock signal >80% and a line width <0.5 Hz on the residual solvent peak. If line width exceeds 0.5 Hz, eject and clean the tube, as particulate matter is distorting the magnetic field.

  • Acquisition ( 1 H): Run a standard 1D proton sequence. Set the spectral width to 15 ppm, relaxation delay ( D1​ ) to 2.0 seconds, and acquire 16 scans.

  • Acquisition ( 13 C): Run a proton-decoupled 13 C sequence. Set the spectral width to 250 ppm, D1​ to 2.0 seconds, and acquire 1,024 scans to ensure a high signal-to-noise ratio for the quaternary carbons.

  • Processing: Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct manually.

Spectral Data Presentation

The tables below summarize the quantitative spectral data obtained via the 600 MHz High-Field NMR protocol.

Table 2: 1 H NMR Spectral Data Assignment (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
-COOH 12.85br s-1HCarboxylic acid proton
C3', C5' 7.75d8.62HAr-H (ortho to Br)
C2', C6' 7.52d8.62HAr-H (ortho to N)
C4 6.65s (fine q) 4J ~ 0.81HPyrazole ring proton
-CH 3​ 2.35s (fine d) 4J ~ 0.83HC5-Methyl protons
Table 3: 13 C NMR Spectral Data Assignment (150 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
163.2 Quaternary (C=O)Carboxylic acid carbon
144.5 QuaternaryPyrazole C3 (Deshielded by -COOH)
140.8 QuaternaryPyrazole C5 (Attached to -CH 3​ and N1)
138.2 QuaternaryAr-C1' (Attached to N1)
132.4 CHAr-C3', C5' (Ortho to Br)
127.8 CHAr-C2', C6' (Ortho to N1)
122.1 QuaternaryAr-C4' (Attached to Br)
108.5 CHPyrazole C4
12.4 CH 3​ C5-Methyl carbon

Mechanistic Insights: The Causality Behind the Spectra

To truly understand this validation process, we must look beyond the raw numbers and examine the physical chemistry driving these results.

1. Causality in Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): While CDCl 3​ is the default solvent for many organic chemists, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid contains a highly polar carboxylic acid moiety. In non-polar solvents, carboxylic acids form hydrogen-bonded dimers, leading to severe line broadening of the -COOH proton and poor overall solubility. By utilizing DMSO- d6​ , a strong hydrogen-bond acceptor, we disrupt these dimers. This ensures complete dissolution and locks the exchangeable acidic proton into a sharp, observable broad singlet near 12.85 ppm. Accurate chemical shift referencing is critical here; as established by Gottlieb et al.[1], the residual solvent peak for DMSO- d6​ must be calibrated to exactly 2.50 ppm for 1 H and 39.52 ppm for 13 C.

2. Overcoming Second-Order Effects: The 4-bromophenyl group presents a para-disubstituted aromatic spin system. At low field strengths (e.g., 80 MHz benchtop NMR), the chemical shift difference ( Δν ) between the protons ortho to the bromine and those ortho to the nitrogen is small relative to their coupling constant ( J≈8.6 Hz). This results in a Δν/J ratio approaching 2, causing severe "roofing" (second-order AB system effects) that obscures accurate integration. According to Claridge's principles of high-resolution NMR[2], employing a 600 MHz spectrometer increases Δν proportionally, pushing the Δν/J ratio > 15. This resolves the signals into a pristine, first-order AX system (two distinct doublets at 7.75 and 7.52 ppm), allowing for unambiguous assignment.

3. Regiochemical Proof via Long-Range Coupling: A hallmark of high-resolution analysis—often missed by benchtop systems—is the observation of long-range allylic coupling. At 600 MHz, the pyrazole C4-H signal at 6.65 ppm exhibits fine splitting ( 4J≈0.8 Hz) to the C5-methyl group, appearing as a finely split quartet rather than a pure singlet. This definitively proves the methyl group is adjacent to the C4 proton, confirming the 1,5-substitution pattern over the 1,3-isomer.

Structural Validation Workflow

G Start Synthesized Compound 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Start->Prep NMR600 High-Field NMR (600 MHz) Gold Standard for Regiochemistry Prep->NMR600 NMR80 Benchtop NMR (80 MHz) Rapid Reaction Screening Prep->NMR80 LCMS LC-MS (ESI+) Mass Confirmation (m/z 281) Prep->LCMS Data Spectral Processing & Assignment (Multiplet Analysis, Integration) NMR600->Data NMR80->Data LCMS->Data Valid Structural Validation Confirmed (Batch Release) Data->Valid

Figure 1: Multimodal analytical workflow for the structural validation of pyrazole derivatives.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science.[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Orbitrap vs. Q-TOF Comparison

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal high-resolution mass spectrometry (HRMS) platform for the structural elucidation and quantification of halogenated heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal high-resolution mass spectrometry (HRMS) platform for the structural elucidation and quantification of halogenated heterocyclic pharmacophores. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a highly relevant compound in modern drug discovery, often serving as a critical building block for target affinity in protein-protein interaction inhibitors[1].

This technical guide provides an objective, data-driven comparison between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the analysis of this specific compound. By examining the causality behind experimental choices—from ionization strategies to isotopic fidelity—this guide establishes a self-validating protocol for analytical chemists and drug development professionals.

Analytical Challenges & Chemical Context

The molecule 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (Chemical Formula: C11​H9​BrN2​O2​ ) presents three distinct analytical features that stress-test HRMS platforms:

  • The Carboxylic Acid Moiety: This functional group readily loses a proton, making Negative Electrospray Ionization (ESI-) the most sensitive mode of detection. Furthermore, carboxylic acids undergo characteristic neutral losses of CO2​ (-44 Da) during collision-induced dissociation (CID)[2][3].

  • The Pyrazole Ring: Heterocyclic pyrazoles exhibit specific fragmentation pathways, most notably the expulsion of HCN (-27 Da) or N2​ (-28 Da) from the molecular ion[4][5].

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[6][7]. This creates a highly characteristic "M / M+2" doublet in the mass spectrum[8][9]. Accurately preserving this 1:1 ratio is a critical metric for evaluating instrument performance.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing brominated compounds, the choice between Orbitrap and Q-TOF architectures involves a trade-off between ultimate resolving power and isotopic fidelity[10][11].

  • Orbitrap MS: Utilizes an electrostatic field to trap ions, measuring their oscillation frequency via Fourier Transform (FT)[11]. It achieves ultra-high resolution (up to 240,000 FWHM or more), which is unparalleled for resolving complex matrix interferences[12]. However, space-charge effects within the trap can occasionally skew the delicate 1:1 isotopic ratio of bromine if the Automatic Gain Control (AGC) is not perfectly optimized.

  • Q-TOF MS: Accelerates ions orthogonally into a flight tube, measuring the time it takes to reach the detector[10][11]. While its maximum resolution (typically 40,000–80,000 FWHM) is lower than the Orbitrap's, Q-TOF instruments offer exceptionally fast scan speeds and superior preservation of natural isotopic abundances, as they do not suffer from FT-related isotopic artifacts[10][13].

Experimental Design & Protocols

To objectively compare the platforms, the following self-validating methodology was designed. The causality behind the buffer selection is critical: rather than using standard acidic modifiers (like formic acid) which suppress negative ionization, a basic modifier is used to ensure complete deprotonation of the carboxylic acid[1].

Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in LC-MS grade Methanol.

  • Dilute to a working concentration of 1 μg/mL using a diluent of 50:50 Methanol:Water containing 10 mM Ammonium Bicarbonate (pH 9.4). Reasoning: The basic pH ensures the carboxylic acid is fully ionized in solution prior to entering the ESI source.

Step 2: UHPLC Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 9.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.0 minute. Flow rate: 0.4 mL/min.

Step 3: HRMS Source Optimization (Negative Mode)

  • ESI Voltage: -2.5 kV (optimized to prevent in-source fragmentation).

  • Capillary Temperature: 300 °C.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both the fragile decarboxylation and the higher-energy pyrazole ring cleavages[14].

Step 4: Data Acquisition

  • Orbitrap: Full MS / dd-MS2 mode. Resolution set to 120,000 for Full MS and 30,000 for MS2. AGC target set to 1×106 to minimize space-charge distortion.

  • Q-TOF: MS/MS Data Dependent Acquisition (DDA). Acquisition rate set to 10 Hz to ensure sufficient data points across the narrow UHPLC peak.

G A Sample Preparation (1 μg/mL in MeOH:H2O) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Ionization (Negative Mode) B->C D HRMS Acquisition (Orbitrap vs Q-TOF) C->D E Data Processing (Exact Mass & Isotope Profiling) D->E

Workflow for LC-HRMS analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Data Presentation & Causality Analysis

The exact neutral mass of the 79Br isotopologue is 279.9847 Da. In negative ESI, the deprotonated molecule [M−H]− has a theoretical m/z of 278.9775 ( 79Br ) and 280.9754 ( 81Br ).

Quantitative Platform Comparison

The following table summarizes the experimental data obtained from both platforms.

Analytical ParameterOrbitrap MSQ-TOF MSCausality / Scientific Implication
Mass Resolution (FWHM) 120,00060,000Orbitrap provides superior separation from isobaric matrix background ions[12].
Mass Accuracy ( [M−H]− ) 0.8 ppm1.5 ppmBoth platforms offer excellent sub-2 ppm accuracy, validating structural identity[10].
Isotopic Fidelity ( 79Br : 81Br ) 1.00 : 0.921.00 : 0.98Q-TOF preserves the natural ~1:1 abundance better due to the absence of FT space-charge effects[7][10].
Scan Speed (MS/MS) 12 Hz50 HzQ-TOF's faster duty cycle ensures better quantification across sharp UHPLC peaks[11].
MS/MS Fragmentation Pathway Analysis

Upon isolation and fragmentation of the [M−H]− precursor, both instruments yielded highly informative MS/MS spectra. The fragmentation cascade is driven by the thermodynamic stability of the leaving groups.

  • Decarboxylation: The lowest energy pathway is the loss of CO2​ (-44 Da), yielding an intense fragment at m/z 234.9877[2][3].

  • Pyrazole Cleavage: Higher collision energies force the expulsion of HCN (-27 Da) from the pyrazole core, a hallmark of substituted pyrazoles[4][5].

  • Halogen Loss: The homolytic cleavage of the C−Br bond results in the loss of the bromine radical, completely removing the isotopic doublet in subsequent downstream fragments[4][7].

G2 M [M-H]- m/z 278.9775 (79Br) m/z 280.9754 (81Br) F1 Loss of CO2 (-44 Da) m/z 234.9877 (79Br) M->F1 Decarboxylation F2 Loss of HCN (-27 Da) m/z 251.9666 (79Br) M->F2 Pyrazole Ring Cleavage F3 Bromine Cleavage (-Br) m/z 199.0502 M->F3 Halogen Loss

Proposed MS/MS fragmentation pathways for the deprotonated pyrazole carboxylic acid.

Conclusion & Recommendations

For the analysis of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, the choice of HRMS platform should be dictated by the specific goal of the assay:

  • Choose Orbitrap if the primary objective is identifying the compound in highly complex biological matrices (e.g., plasma, tissue homogenates) where ultra-high resolution (>100,000 FWHM) is required to separate the target from isobaric lipid or metabolite interferences[12][13].

  • Choose Q-TOF if the primary objective is rapid quantification, structural elucidation relying heavily on exact isotopic pattern matching (the 1:1 Bromine signature), or when utilizing ultra-fast UHPLC gradients where high scan speeds are mandatory to maintain peak integration integrity[10][11].

Regardless of the platform, utilizing a basic mobile phase modifier to ensure proper deprotonation of the carboxylic acid is a non-negotiable step for achieving maximum sensitivity.

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. It is intended for re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

The compound, 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, is a heterocyclic compound with potential applications in pharmaceutical and agrochemical development.[4] Pyrazole derivatives are known for a wide range of biological activities.[5][6][7] Accurate determination of its purity is critical to ensure the safety and efficacy of any resulting product.

The Critical Choice: Selecting the Right HPLC Column and Mobile Phase

The foundation of a successful HPLC purity method lies in the selection of an appropriate stationary phase (column) and mobile phase. For an aromatic carboxylic acid like our target analyte, a reversed-phase (RP) C18 column is the conventional and often most effective choice.[8] The nonpolar C18 stationary phase effectively retains the analyte based on its hydrophobicity.

However, not all C18 columns are created equal. The choice between a conventional fully porous particle (FPP) column and a superficially porous particle (SPP) or "core-shell" column can significantly impact performance.

FeatureConventional FPP C18 (e.g., 5 µm)Core-Shell C18 (e.g., 2.7 µm)Rationale & Field Insight
Efficiency (N) GoodExcellentCore-shell columns provide higher plate counts, leading to sharper, narrower peaks and better resolution of the main peak from potential impurities.[9]
Backpressure LowerHigherThe smaller particle size of core-shell columns results in higher backpressure, which necessitates the use of UHPLC or modern HPLC systems capable of handling these pressures.
Analysis Time LongerShorterThe high efficiency of core-shell columns allows for the use of shorter column lengths and/or higher flow rates, significantly reducing run times without sacrificing resolution.
Cost LowerHigherWhile the initial investment is higher, the increased throughput and potential for solvent savings with shorter run times can offset the cost over the lifetime of the column.

Mobile Phase Considerations:

The mobile phase for an aromatic carboxylic acid typically consists of an acidified aqueous component and an organic modifier like acetonitrile or methanol.[8] The addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial. By lowering the pH, the carboxylic acid group of the analyte is protonated, making the molecule less polar and increasing its retention on the C18 column. This results in improved peak shape and reproducibility.

A common starting point for method development would be a gradient elution, for example, from 30% to 90% acetonitrile in acidified water. This allows for the elution of a wide range of potential impurities with varying polarities.

A Step-by-Step Guide to HPLC Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2] The following protocol is based on the ICH Q2(R1) guidelines.[1][2]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][11] To demonstrate specificity, forced degradation studies are performed.[12][13][14]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the analyte in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the analyte in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to a temperature of 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) for 24 hours.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][12] The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation product peaks.

G cluster_0 Forced Degradation cluster_1 HPLC Analysis cluster_2 Specificity Assessment Analyte Analyte Acid Acid Analyte->Acid Stress Base Base Analyte->Base Stress Oxidation Oxidation Analyte->Oxidation Stress Heat Heat Analyte->Heat Stress Light Light Analyte->Light Stress Chromatogram Chromatogram Acid->Chromatogram Base->Chromatogram Oxidation->Chromatogram Heat->Chromatogram Light->Chromatogram Peak Purity Peak Purity Chromatogram->Peak Purity Resolution Resolution Chromatogram->Resolution

Caption: Workflow for demonstrating specificity through forced degradation studies.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five dilutions of the stock solution, covering a range of 50% to 150% of the expected working concentration.

  • Inject each dilution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance CriterionRationale
Correlation Coefficient (r²) ≥ 0.999A high correlation coefficient indicates a strong linear relationship between concentration and response.
Y-intercept Close to zeroA y-intercept close to zero indicates a lack of significant systematic error.
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[10]

Experimental Protocol for Accuracy:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine determinations in total (3 concentrations, 3 replicates each).

  • Calculate the percentage recovery for each sample.

Concentration LevelAcceptance Criterion for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is typically evaluated at two levels: repeatability and intermediate precision.[1][2]

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1][2]

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the RSD for the combined data.

Precision LevelAcceptance Criterion for RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

G cluster_0 Repeatability cluster_1 Intermediate Precision Day1_Analyst1_Eq1 Day 1 Analyst 1 Equipment 1 Day2_Analyst2_Eq2 Day 2 Analyst 2 Equipment 2 Day1_Analyst1_Eq1->Day2_Analyst2_Eq2 Varying Conditions

Caption: Relationship between repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[11]

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Experimental Protocol for Robustness:

  • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase (e.g., ± 0.1 units)

    • Organic composition of the mobile phase (e.g., ± 2%)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution). The system suitability parameters should remain within the acceptance criteria.

Conclusion

A well-validated HPLC method is indispensable for the reliable determination of the purity of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid. By systematically evaluating and comparing different chromatographic conditions and rigorously validating the chosen method according to ICH guidelines, researchers can have high confidence in the quality of their analytical data. The use of modern column technologies, such as core-shell particles, can offer significant advantages in terms of efficiency and analysis time. The detailed validation protocol provided in this guide serves as a comprehensive framework for establishing a robust and defensible purity method suitable for regulatory submissions.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Design and synthesis of 2-pyrazoline derivatives - Scholars Research Library. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • Pyrazole derivative in preclinical study. | Download Scientific Diagram - ResearchGate. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • FDA Warning Letter: OOS Handling and HPLC Method Validation - gmp-compliance.org. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace. [Link]

  • Notice - Canada.ca. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids - LabRulez LCMS. [Link]

  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 187998-44-3 - J&K Scientific. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity - Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google P
  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, compliant, and structurally sound disposal protocol is just as critical as the synthetic or analytical workflows utilizing the compound. 1-(4-bromophenyl)-5-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and structurally sound disposal protocol is just as critical as the synthetic or analytical workflows utilizing the compound. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 229163-39-7)[1] presents unique disposal challenges due to its specific molecular architecture.

This guide provides a self-validating operational blueprint for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality behind its hazard classifications. This compound contains three critical functional groups that dictate its end-of-life management:

  • The Bromophenyl Ring (Halogenation): The presence of a covalently bound bromine atom strictly classifies this compound—and any solvent it touches—as Halogenated Organic Waste [3]. Burning halogenated compounds at standard temperatures can generate highly toxic dioxins and furans. Therefore, they require specialized high-temperature rotary kiln incineration[4].

  • The Pyrazole Core (Nitrogenous Base): The nitrogen-rich heterocycle means that upon combustion, the compound will release nitrogen oxides (NOx). Disposal facilities must utilize caustic scrubbing to neutralize these gases[4].

  • The Carboxylic Acid (Mild Acidity): As a Brønsted acid, it can react exothermically with strong bases or oxidizing agents. Waste containers must be strictly segregated from incompatible materials to prevent pressure buildup or thermal events[5].

Operational Insight: A common laboratory error is dissolving this brominated compound in a non-halogenated solvent (e.g., DMSO or Methanol) and disposing of it in the "Non-Halogenated" waste stream. This is a critical compliance failure. The presence of the halogenated solute reclassifies the entire liquid volume as halogenated waste, which costs significantly more to process and requires different thermal destruction parameters[6].

Waste Segregation & Disposal Workflow

The following decision tree illustrates the logical flow for segregating waste streams associated with this compound.

WasteSegregation Start Waste Generation: Brominated Pyrazole Acid State Physical State? Start->State Solid Solid Waste (Powder, PPE) State->Solid Liquid Liquid Waste (In Solvent) State->Liquid HalogenatedStream Halogenated Waste Stream (EPA Compliant) Solid->HalogenatedStream SolventCheck Solvent Type? Liquid->SolventCheck NonHalogenated Non-Halogenated (e.g., MeOH) SolventCheck->NonHalogenated HalogenatedSolv Halogenated (e.g., DCM) SolventCheck->HalogenatedSolv NonHalogenated->HalogenatedStream Solute has Br HalogenatedSolv->HalogenatedStream Incineration High-Temp Incineration (Prevents Dioxins) HalogenatedStream->Incineration

Decision tree for the segregation and EPA-compliant disposal of halogenated organic waste streams.

Step-by-Step Operational Protocols

Every protocol in a high-functioning laboratory must be a self-validating system. The following methodologies ensure that each step includes a verification check to guarantee safety and compliance.

Protocol A: Routine Waste Segregation and Containerization
  • Characterize the Waste: Determine if the waste is a solid (pure powder, contaminated weigh boats, gloves) or a liquid (dissolved in assay/reaction solvents).

  • Select the Appropriate Container: Use high-density polyethylene (HDPE) containers provided by your Environmental Health & Safety (EH&S) department. Validation Check: Inspect the container for prior degradation, ensuring no incompatible wastes (e.g., strong bases or heavy metals) were previously stored inside[7],[8].

  • Transfer the Waste: In a certified chemical fume hood, transfer the waste into the container.

  • Seal the Container: EPA regulations mandate that waste containers must be "vapor tight" and "spill proof." The lid must be tightly screwed on at all times unless actively adding or removing waste[9],[10]. Validation Check: Gently tip the sealed container 15 degrees to ensure no liquid escapes from the threads.

  • Apply RCRA Labeling: Immediately affix a "Hazardous Waste" label. Explicitly write "Halogenated Organic Waste: Contains Bromine and Pyrazole derivatives." Do not use chemical formulas or abbreviations[9].

Protocol B: Small-Scale Spill Containment and Decontamination

If a solid powder or liquid solution of the compound is spilled outside of primary containment, execute the following workflow:

SpillResponse Detect 1. Spill Detected Vent 2. Ventilate Area Detect->Vent PPE 3. Don PPE (Viton Gloves) Vent->PPE Absorb 4. Absorb/Sweep (Inert Material) PPE->Absorb Dispose 5. Halogenated Waste Bin Absorb->Dispose

Step-by-step spill response and containment protocol for halogenated solid and liquid releases.

  • Ventilate and Assess: Ensure the laboratory exhaust is functioning. Assess if the spill can be cleaned within 10 minutes. If not, evacuate and call EH&S[5].

  • Don Advanced PPE: Standard latex is insufficient. Don double nitrile or Viton gloves, chemical splash goggles, and a fully buttoned lab coat[5].

  • Containment: For liquid solutions, surround the spill with inert absorbent pads. For solid powders, lightly dampen the powder with a compatible solvent (e.g., water or a small amount of alcohol) to prevent aerosolization during sweeping.

  • Collection: Sweep the absorbed material or dampened powder into a resealable polyethylene bag. Validation Check: Ensure no residual powder is visible under standard lab lighting. Wipe the area with a solvent-dampened cloth.

  • Disposal: Place all cleanup materials (including your contaminated outer gloves) into the Halogenated Solid Waste container[5],[10].

Data Presentation: Hazard & Logistics Summaries

Table 1: Physicochemical Hazards & Operational Causality

Molecular FeatureHazard ImplicationOperational CausalityRequired Control
Bromine (Halogen) Halogenated Waste ClassificationIncineration at low temperatures generates highly toxic dioxins/furans.Strict segregation into Halogenated Waste Streams; High-temperature incineration[3].
Pyrazole Ring Nitrogenous ByproductsCombustion generates toxic NOx gases.Disposal facility must utilize caustic scrubbing/NOx scrubbers[4].
Carboxylic Acid Mild Acidity / ReactivityCan react exothermically with strong bases or oxidizers.Do not store waste in containers holding strong bases or oxidizing agents[5].

Table 2: Waste Stream Categorization & Logistics

Waste StateExamplesEPA ClassificationPrimary Disposal Route
Solid Pure compound, contaminated wipes, empty vials, PPEHalogenated Solid WasteRotary Kiln Incineration[4].
Liquid (Aqueous) Neutralized aqueous extractsHalogenated Aqueous WasteLiquid injection incineration with caustic scrubbing[4].
Liquid (Organic) Dissolved in DCM, MeOH, or DMSOHalogenated Organic Solvent WasteFuels blending / High-Temperature Incineration[7].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.